CYM5181
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
MMKXHTDCKLZHIM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CYM5181: A Technical Guide to its Mechanism of Action as a Sphingosine-1-Phosphate Receptor 1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5181 is a novel, synthetic agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) pivotal in regulating lymphocyte trafficking and endothelial barrier function. Identified through high-throughput screening, this compound served as a foundational chemical scaffold for the development of more potent and selective S1P1 modulators, such as CYM-5442. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with S1P1 and the subsequent intracellular signaling cascades. The guide includes available quantitative data, detailed experimental methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Core Mechanism of Action: S1P1 Agonism
This compound functions as an agonist at the S1P1 receptor. Upon binding, it induces a conformational change in the receptor, initiating downstream signaling pathways typically associated with the endogenous ligand, sphingosine-1-phosphate (S1P). The primary consequence of S1P1 activation in the context of immunology is the functional antagonism of lymphocyte egress from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.
Quantitative Profile
This compound was identified as an initial "hit" compound, and as such, extensive characterization data in the public domain is limited, with more focus placed on its optimized successor, CYM-5442. However, key potency data for this compound has been reported.
| Parameter | Value | Assay | Cell Line | Reference |
| pEC50 | -8.47 | Inhibition of Forskolin-Stimulated CRE Transcription | CHO-K1 cells stably expressing human S1P1 |
Signaling Pathways
Activation of S1P1 by this compound is expected to trigger canonical S1P1 signaling cascades. S1P1 primarily couples to the Gi/o family of G proteins. This initiates a series of intracellular events, including the inhibition of adenylyl cyclase, activation of the Ras-ERK pathway, and potentially biased signaling through β-arrestin.
G-Protein Dependent Signaling
The binding of this compound to S1P1 promotes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. Both components then modulate the activity of various downstream effectors.
β-Arrestin Mediated Signaling and Receptor Regulation
Like many GPCRs, S1P1 undergoes desensitization and internalization upon prolonged agonist stimulation. This process is mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. β-arrestin recruitment not only uncouples the receptor from G proteins but can also initiate a separate wave of signaling and leads to receptor internalization, which is a key aspect of the functional antagonism observed with S1P1 agonists.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action, based on standard practices and the available literature.
CRE-β-Lactamase Reporter Assay (for Gαi activation)
This assay quantifies the inhibition of cAMP production, a downstream effect of Gαi activation.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: CHO-K1 cells stably co-expressing human S1P1 and a CRE-β-lactamase reporter gene are cultured in appropriate media (e.g., F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluency.
-
Compound Preparation: this compound is serially diluted in assay buffer to create a concentration gradient.
-
Assay Procedure: a. The growth medium is removed, and cells are incubated with the various concentrations of this compound. b. Forskolin (an adenylyl cyclase activator) is added to all wells (except negative controls) to stimulate cAMP production. c. The cells are incubated to allow for β-lactamase expression. d. A β-lactamase substrate (e.g., CCF4/AM) is added, and the plate is incubated in the dark.
-
Data Acquisition: The fluorescence emission is read at two wavelengths (e.g., 460 nm and 530 nm) using a fluorescence plate reader. The ratio of these emissions is calculated to determine β-lactamase activity.
-
Data Analysis: The emission ratios are plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the pEC50 value.
p42/p44 MAPK (ERK) Phosphorylation Assay
This assay measures the activation of the ERK signaling pathway.
Objective: To assess the ability of this compound to induce phosphorylation of ERK1/2.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing S1P1 (e.g., HEK293 or CHO cells) are cultured to near confluency.
-
Serum Starvation: Cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
Western Blotting or ELISA:
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA: A sandwich ELISA format is used with a capture antibody for total ERK and a detection antibody for p-ERK.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated to determine the fold increase in phosphorylation compared to untreated cells.
Receptor Internalization Assay
This assay visualizes or quantifies the translocation of S1P1 from the cell surface to intracellular compartments.
Objective: To determine if this compound induces S1P1 internalization.
Methodology (Immunofluorescence Microscopy):
-
Cell Culture: Cells expressing a tagged version of S1P1 (e.g., S1P1-eGFP) are grown on coverslips.
-
Compound Treatment: Cells are treated with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and, if necessary, permeabilized with a detergent like Triton X-100.
-
Staining: If the receptor is not fluorescently tagged, cells are incubated with a primary antibody against an extracellular epitope of S1P1, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides, and the subcellular localization of the receptor is visualized using confocal microscopy.
-
Analysis: The images are analyzed to observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
Conclusion
This compound is a foundational S1P1 agonist whose discovery has paved the way for the development of more refined therapeutic candidates. Its mechanism of action is centered on the activation of the S1P1 receptor, leading to Gαi-mediated inhibition of cAMP production and likely the engagement of other canonical S1P1 signaling pathways, such as ERK activation and receptor internalization. While detailed quantitative data for this compound itself is sparse in the literature, the provided information on its potency and the established S1P1 signaling framework offer a robust basis for understanding its biological effects and for designing future experiments in the field of S1P receptor modulation.
CYM5181: A Technical Guide to its S1P1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of CYM5181 for the Sphingosine-1-Phosphate Receptor 1 (S1P1). The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a known agonist of the S1P1 receptor. Its binding potency has been primarily characterized through functional assays that measure the cellular response to receptor activation. The following table summarizes the available quantitative data for this compound's interaction with the human S1P1 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| pEC50 | -8.47 | CHO cells stably expressing human S1P1 | CRE-beta-lactamase reporter gene assay | [1] |
Note: The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency. At present, a direct equilibrium dissociation constant (Ki) from radioligand binding assays for this compound at the S1P1 receptor is not prominently available in the reviewed literature.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gα and Gβγ) also triggers other downstream signaling pathways, including the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration.
Experimental Protocols
The determination of this compound's binding affinity relies on specific in vitro assays. Below are detailed methodologies for two key experimental approaches.
CRE-beta-lactamase Reporter Gene Assay
This assay is a functional, cell-based method to quantify the activation of the S1P1 receptor. The principle lies in the Gi-mediated inhibition of adenylyl cyclase, which leads to a decrease in cAMP levels. This change is detected by a reporter gene system where the expression of beta-lactamase is under the control of a cAMP-responsive element (CRE).
Experimental Workflow:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with a plasmid containing the human S1P1 receptor gene and a reporter construct. The reporter construct consists of the beta-lactamase gene downstream of a promoter containing multiple copies of the CRE.
-
Cell Plating: The stably transfected CHO cells are seeded into multi-well plates (e.g., 384-well plates) at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of this compound. A known adenylyl cyclase activator, such as forskolin, is added to all wells (except for negative controls) to stimulate cAMP production.
-
Incubation: The plates are incubated for a defined period (e.g., 4-6 hours) to allow for receptor activation, modulation of cAMP levels, and subsequent expression of the beta-lactamase reporter gene.
-
Detection: A fluorescent beta-lactamase substrate (e.g., CCF4/AM) is added to each well. This substrate is cleaved by the expressed beta-lactamase, causing a change in its fluorescence emission spectrum.
-
Data Analysis: The fluorescence is measured using a plate reader. The ratio of the emission intensities at two different wavelengths is calculated to determine the extent of substrate cleavage. The data are then plotted against the concentration of this compound, and a dose-response curve is generated to calculate the EC50 value.
GTPγS Binding Assay
This is a functional assay that directly measures the activation of G proteins upon agonist binding to a GPCR. It is a valuable tool for characterizing the potency and efficacy of ligands.
Experimental Principle:
In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon receptor activation by an agonist, a conformational change in the Gα subunit is induced, leading to the exchange of GDP for GTP. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The accumulation of [³⁵S]GTPγS on the G protein is then quantified as a measure of receptor activation.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P1 receptor. This is typically done by cell lysis and centrifugation to isolate the membrane fraction.
-
Assay Buffer: A suitable assay buffer is prepared, containing buffer salts, Mg²⁺, and GDP.
-
Reaction Mixture: The reaction mixture is prepared in multi-well plates and includes the cell membranes, varying concentrations of the test compound (this compound), and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined time to allow for agonist binding and [³⁵S]GTPγS incorporation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding. The data are then plotted against the agonist concentration to determine the EC50 and Emax values.
References
The Genesis of a Selective S1P1 Agonist: A Technical Guide to the Discovery and Synthesis of CYM5181
For Immediate Release
This whitepaper provides a detailed technical overview of the discovery and synthesis of CYM5181, a novel and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies and experimental foundations of this significant compound.
Introduction: The Quest for S1P1 Selectivity
Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors, play a crucial role in regulating a multitude of physiological processes, most notably lymphocyte trafficking. Modulation of the S1P1 receptor subtype has emerged as a promising therapeutic strategy for autoimmune diseases. The discovery of this compound was born out of a high-throughput screening effort to identify novel, selective S1P1 receptor agonists. This endeavor aimed to overcome the limitations of earlier, non-selective S1P receptor modulators by minimizing off-target effects. This compound was identified as a promising hit from this screen, leading to further chemical optimization and the development of more potent analogs such as CYM-5442.
Quantitative Biological Data
The biological activity of this compound has been characterized through in vitro functional assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay System | Reference |
| pEC50 | 8.47 | CRE-beta-lactamase reporter assay in CHO cells stably expressing human S1P1 | [1] |
| EC50 | ~3.39 nM | Calculated from pEC50 |
Synthesis and Discovery
This compound was identified as an initial hit from a comprehensive screening campaign designed to discover novel S1P receptor agonists. While the specific details of the initial synthesis of this compound from the high-throughput screen are not extensively publicly documented, its chemical structure served as the foundational scaffold for the development of subsequent, more potent and selective S1P1 agonists.
The logical progression from the initial hit to more refined compounds is a cornerstone of modern medicinal chemistry. The discovery of this compound validated the potential of its chemical class to selectively target the S1P1 receptor, thereby initiating a focused effort of structure-activity relationship (SAR) studies. This ultimately led to the synthesis of optimized analogs with improved pharmacological properties.
Experimental Protocols
In Vitro Functional Assay: CRE-beta-lactamase Reporter Assay
The potency of this compound as an S1P1 agonist was determined using a commercially available CRE-beta-lactamase reporter assay in Chinese Hamster Ovary (CHO) cells stably co-expressing the human S1P1 receptor and a cyclic AMP response element (CRE) driven beta-lactamase reporter gene.
Methodology:
-
Cell Culture: CHO cells stably expressing human S1P1 and the CRE-beta-lactamase reporter were cultured under standard conditions.
-
Compound Incubation: Cells were incubated with increasing concentrations of this compound.
-
Forskolin (B1673556) Stimulation: Following incubation with the test compound, cells were stimulated with forskolin to induce cyclic AMP (cAMP) production and subsequent activation of the CRE promoter.
-
Signal Detection: The expression of beta-lactamase was measured using a fluorescent substrate. The ability of the S1P1 agonist to inhibit forskolin-stimulated beta-lactamase expression serves as a measure of its potency.
-
Data Analysis: The concentration-response data were fitted to a sigmoidal dose-response curve to determine the pEC50 value.[1]
Signaling Pathway
As an S1P1 receptor agonist, this compound is presumed to activate the canonical S1P1 signaling pathway. Upon binding to the S1P1 receptor, which is coupled to Gi proteins, it inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. In the experimental setup described, this inhibitory action on cAMP production counteracts the effect of forskolin, which directly activates adenylyl cyclase. The reduction in cAMP levels leads to decreased activation of the CRE promoter and, consequently, reduced expression of the beta-lactamase reporter gene.
Conclusion
This compound represents a significant early milestone in the development of selective S1P1 receptor agonists. Its discovery through high-throughput screening and subsequent characterization have provided a valuable chemical scaffold and a deeper understanding of the molecular interactions required for selective S1P1 activation. The detailed experimental protocols and signaling pathway information presented in this whitepaper offer a comprehensive resource for researchers in the field, facilitating further investigation and the development of next-generation therapeutics targeting the S1P1 receptor.
References
In Vitro Characterization of CYM5181: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CYM5181, a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug discovery.
Core Compound Profile: this compound
This compound is a small molecule agonist that targets the S1P1 receptor, a G-protein coupled receptor (GPCR) critically involved in the regulation of immune cell trafficking. Its activity as an S1P1 agonist makes it a valuable tool for studying the physiological and pathological roles of this receptor, with potential implications for autoimmune diseases such as multiple sclerosis.
Quantitative In Vitro Activity
The potency of this compound has been determined using a cell-based reporter assay. The key quantitative data for its in vitro activity at the human S1P1 receptor are summarized in the table below.
| Parameter | Value | Assay System | Cell Line | Reference |
| pEC50 | 8.47 | CRE-β-lactamase Reporter Assay | CHO-K1 cells stably expressing human S1P1 | [1] |
| EC50 | 3.16 nM | CRE-β-lactamase Reporter Assay | CHO cells co-expressing human S1P1 and CRE-β-lactamase | [1] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a specific intracellular signaling cascade. S1P1 is coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). Downstream of this, the signaling cascade can involve the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).
Experimental Protocols
CRE-β-lactamase Reporter Gene Assay for S1P1 Agonist Activity
This assay is designed to measure the agonist activity of compounds at the S1P1 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human S1P1 receptor and a β-lactamase reporter gene under the control of a cyclic AMP response element (CRE).
-
Maintain cells in appropriate culture medium supplemented with antibiotics for selection.
-
Plate the cells in 384-well or 1536-well assay plates at a density optimized for the assay format and allow them to adhere overnight.
2. Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in an appropriate vehicle (e.g., DMSO).
-
Add the diluted compound to the cell plates. Include a vehicle control (DMSO only) and a positive control (a known S1P1 agonist).
3. Forskolin (B1673556) Stimulation:
-
Prepare a solution of forskolin in assay buffer.
-
Add forskolin to all wells (except for the negative control) to a final concentration that stimulates a submaximal level of cAMP production (e.g., EC80).
4. Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a predetermined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.
5. β-lactamase Activity Measurement:
-
Prepare the β-lactamase substrate solution according to the manufacturer's instructions (e.g., a FRET-based substrate like CCF4/AM).
-
Add the substrate to each well.
-
Incubate the plates at room temperature in the dark for a specified time (e.g., 2 hours) to allow for the enzymatic reaction to occur.
-
Measure the fluorescence at the appropriate wavelengths for the cleaved and uncleaved substrate using a fluorescence plate reader.
6. Data Analysis:
-
Calculate the ratio of emission intensities (e.g., blue/green fluorescence for CCF4/AM substrate) to determine the extent of β-lactamase activity.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50 or EC50 value.
Experimental Workflow
The in vitro characterization of a GPCR agonist like this compound typically follows a structured workflow to determine its potency, selectivity, and mechanism of action.
References
The Unraveling of CYM5442: A Technical Guide to its Downstream Signaling Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the downstream signaling pathways activated by CYM5442, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptor (GPCR) signaling and its therapeutic applications.
Introduction: CYM5442 as a Selective S1PR1 Agonist
CYM5442 is a synthetic agonist that selectively targets S1PR1, a member of the five-transmembrane G-protein coupled receptor family that plays a crucial role in regulating a multitude of physiological processes, including immune cell trafficking, endothelial barrier function, and vascular maturation.[1] Upon binding to S1PR1, CYM5442 initiates a cascade of intracellular signaling events that diverge into two principal branches: G-protein dependent pathways and a β-arrestin dependent pathway. Understanding these intricate signaling networks is paramount for elucidating the full therapeutic potential and mechanism of action of CYM5442 and other S1PR1 modulators.
G-Protein Dependent Signaling Pathways
S1PR1 exclusively couples to the inhibitory Gαi/o class of heterotrimeric G-proteins.[2] Activation of S1PR1 by CYM5442 leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various downstream effector proteins. This canonical signaling arm is responsible for many of the well-established cellular responses to S1PR1 activation.
PI3K-Akt Pathway
The Gβγ subunits released upon S1PR1 activation can directly stimulate Phosphoinositide 3-kinase (PI3K).[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits and activates the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K-Akt signaling cascade is a central regulator of cell survival, proliferation, and growth.
Ras-ERK (MAPK) Pathway
Activation of S1PR1 by CYM5442 also leads to the stimulation of the Ras-ERK pathway, a critical signaling module that controls gene expression and cell cycle progression. This activation is mediated through the Gβγ subunits, which can activate Src kinases, leading to the phosphorylation of receptor tyrosine kinases (RTKs) and subsequent activation of the Ras-GTPase and the downstream MAP kinase cascade, including ERK1/2 (p42/p44).[3][4]
Rac GTPase Pathway
The small GTPase Rac is another key effector of S1PR1 signaling. Activated Rac plays a pivotal role in regulating the actin cytoskeleton, contributing to cell migration and the maintenance of endothelial barrier integrity.[5] The activation of Rac is thought to be mediated through both Gβγ-dependent activation of PI3K and other guanine (B1146940) nucleotide exchange factors (GEFs).
Quantitative Data on CYM5442-Mediated G-Protein Dependent Signaling
| Pathway Component | Parameter | Value | Cell Type | Reference |
| p42/p44 MAPK Activation | EC50 | 134 nM | E121A S1P1 CHO-K1 cells | [3] |
β-Arrestin Dependent Signaling Pathway: A Paradigm of Biased Agonism
In addition to the canonical G-protein signaling, CYM5442 also induces a distinct signaling cascade through the recruitment of β-arrestin proteins. This non-canonical pathway highlights the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.
Inhibition of NF-κB Activation
A significant finding is that CYM5442-mediated activation of S1PR1 leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway in a β-arrestin 2-dependent manner.[6][7] Upon receptor activation, β-arrestin 2 is recruited to the receptor and acts as a scaffold protein. It has been shown that β-arrestin 2 can directly interact with IκBα, the inhibitor of NF-κB.[8][9] This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[8][9]
Experimental Evidence for β-Arrestin 2 Involvement
Studies have demonstrated that the inhibitory effect of CYM5442 on NF-κB activation is abrogated when β-arrestin 2 is knocked down, and enhanced with its overexpression.[6][7] This provides strong evidence for the essential role of β-arrestin 2 in this signaling pathway.
Visualizing the Signaling Networks
To provide a clear and comprehensive overview of the downstream signaling pathways of CYM5442, the following diagrams have been generated using the DOT language.
CYM5442 G-Protein Dependent Signaling Pathways
CYM5442 β-Arrestin Dependent NF-κB Inhibition Pathway
Key Experimental Methodologies
The elucidation of CYM5442's downstream signaling pathways has been made possible through a variety of sophisticated experimental techniques. Detailed protocols for these assays are essential for the replication and extension of these findings.
Western Blotting for Protein Phosphorylation and Expression
-
Objective: To detect changes in the phosphorylation state or total protein levels of key signaling molecules (e.g., p-ERK, p-Akt, IκBα, β-arrestin 2).
-
Methodology:
-
Cells are treated with CYM5442 at various concentrations and time points.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated or total form of the protein of interest.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.[6][7]
-
Immunoprecipitation for Protein-Protein Interactions
-
Objective: To demonstrate the interaction between proteins, such as S1PR1 and β-arrestin 2, or β-arrestin 2 and IκBα.
-
Methodology:
-
Cells are lysed in a non-denaturing buffer to preserve protein complexes.
-
The lysate is incubated with an antibody specific to one of the proteins of interest (the "bait").
-
Protein A/G-agarose beads are added to capture the antibody-protein complex.
-
The beads are washed to remove non-specific binders.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting with an antibody against the suspected interacting partner (the "prey").[9]
-
NF-κB Reporter Gene Assay
-
Objective: To quantify the transcriptional activity of NF-κB.
-
Methodology:
-
Cells are co-transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB responsive promoter and a control plasmid for normalization.
-
Cells are pre-treated with CYM5442 before stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell lysates are prepared, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Receptor Internalization Assay
-
Objective: To visualize and quantify the ligand-induced internalization of S1PR1.
-
Methodology:
-
Cells expressing a fluorescently tagged S1PR1 (e.g., S1PR1-GFP) are used.
-
Cells are treated with CYM5442, and live-cell imaging is performed using confocal microscopy to observe the translocation of the receptor from the plasma membrane to intracellular vesicles.
-
Alternatively, cell surface expression of the receptor can be quantified by flow cytometry or cell-surface ELISA.[3]
-
cAMP Measurement Assay
-
Objective: To determine the effect of S1PR1 activation on intracellular cyclic AMP (cAMP) levels, confirming Gi coupling.
-
Methodology:
-
Cells are treated with forskolin (B1673556) to stimulate adenylate cyclase and increase basal cAMP levels.
-
Cells are then co-treated with CYM5442.
-
Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based biosensor assay. A decrease in forskolin-stimulated cAMP levels indicates Gi activation.[10]
-
Conclusion
CYM5442 orchestrates a complex and multifaceted signaling network downstream of S1PR1. Its ability to engage both G-protein and β-arrestin pathways, leading to the modulation of critical cellular processes and the inhibition of pro-inflammatory signaling, underscores its therapeutic potential. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development of novel S1PR1-targeted therapies. The continued exploration of these signaling cascades will undoubtedly unveil new insights into the intricate world of GPCR biology and pave the way for innovative therapeutic strategies.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 7. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of beta-arrestin2 as a G protein-coupled receptor-stimulated regulator of NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Arrestin inhibits NF-κB activity by means of its interaction with the NF-κB inhibitor IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Selectivity Profile of CYM5181 for Sphingosine-1-Phosphate (S1P) Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selectivity profile of CYM5181 for the five sphingosine-1-phosphate (S1P) receptor subtypes (S1P1-5). This compound is recognized as a potent agonist for the S1P1 receptor. This document compiles available quantitative data on its activity, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways. Due to the limited availability of a complete selectivity panel for this compound, data for its closely related, more potent, and highly selective analog, CYM-5442, is also presented to infer the selectivity of this compound. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development investigating S1P receptor modulation.
Introduction to this compound and S1P Receptors
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5. These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling, making them attractive therapeutic targets for a range of diseases.
This compound has been identified as an agonist of the S1P1 receptor. The modulation of the S1P1 receptor, in particular, has been a key strategy in the development of therapeutics for autoimmune diseases, such as multiple sclerosis. Understanding the selectivity profile of compounds like this compound is crucial for predicting their therapeutic efficacy and potential side effects, as off-target activity at other S1P receptor subtypes can lead to undesired physiological responses.
Quantitative Selectivity Profile
The following tables summarize the available quantitative data for the activity of this compound and its potent analog CYM-5442 at the human S1P receptors. The data is primarily derived from functional assays measuring receptor activation.
Table 1: Agonist Potency of this compound at the S1P1 Receptor
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | S1P1 | Functional Assay | pEC50 | 8.5 |
| EC50 (nM) | ~3.16 |
Note: The EC50 value was calculated from the provided pEC50 value (EC50 = 10^(-pEC50) M).
Table 2: Selectivity Profile of CYM-5442 (a potent analog of this compound)
| Compound | Receptor | Assay Type | Parameter | Value |
| CYM-5442 | S1P1 | cAMP Inhibition | EC50 (nM) | 1.35 ± 0.25 |
| S1P2 | cAMP Accumulation | Activity | No activity | |
| S1P3 | Functional Assay | Activity | No activity | |
| S1P4 | Functional Assay | Activity | Not Determined | |
| S1P5 | Functional Assay | % Activity at 10 µM | 20% |
Data for CYM-5442 suggests that the chemical scaffold of this compound confers high selectivity for the S1P1 receptor.
Experimental Protocols
The characterization of this compound and its analogs typically involves cell-based functional assays to determine their potency and selectivity as agonists for the S1P receptors. Below are detailed methodologies for common assays used in the field.
cAMP-Based Functional Assay for S1P1, S1P2, and S1P4 Receptors
This assay measures the ability of a compound to either inhibit (for Gi-coupled receptors like S1P1) or stimulate (for Gs-coupled receptors) the production of cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the EC50 of a test compound at S1P receptors that couple to the adenylyl cyclase pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human S1P receptor of interest (e.g., S1P1, S1P2, or S1P4).
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (B1673556) solution.
-
Test compound (this compound) serially diluted.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Seed the stable cell line in 96-well or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Initiation:
-
For Gi-coupled receptors (S1P1): Aspirate the culture medium and add the test compound dilutions to the cells, followed by the addition of a fixed concentration of forskolin to stimulate cAMP production.
-
For Gs-coupled receptors: Aspirate the culture medium and add the test compound dilutions to the cells.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. For Gi-coupled receptors, a decrease in signal will be observed. For Gs-coupled receptors, an increase in signal will be seen. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay for S1P3 and S1P5 Receptors
This assay is suitable for Gq-coupled receptors (like S1P3) or Gi-coupled receptors that can also signal through calcium mobilization (like S1P5), often through the co-expression of a promiscuous G-protein such as Gα16.
Objective: To determine the EC50 of a test compound at S1P receptors that signal through intracellular calcium release.
Materials:
-
HEK293 or CHO cells stably expressing the human S1P receptor of interest (e.g., S1P3 or S1P5) and potentially a promiscuous G-protein.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compound (this compound) serially diluted.
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the stable cell line in black-walled, clear-bottom 96-well or 384-well plates and incubate overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Place the cell plate in the fluorescence plate reader. Add the serially diluted test compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, a hallmark of GPCR activation and a key step in receptor desensitization and internalization.
Objective: To determine the EC50 of a test compound for inducing β-arrestin recruitment to a specific S1P receptor.
Materials:
-
U2OS or HEK293 cells engineered to express the S1P receptor of interest fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
-
Assay medium.
-
Test compound (this compound) serially diluted.
-
Substrate for the reporter enzyme.
-
A luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the engineered cells in appropriate assay plates and incubate overnight.
-
Compound Addition: Add the serially diluted test compound to the cells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents, including the enzyme substrate, and incubate as required by the assay manufacturer.
-
Measurement: Read the luminescence or fluorescence signal.
-
Data Analysis: Plot the signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways of the S1P receptors and a general workflow for determining compound selectivity.
Caption: S1P Receptor G-protein Coupling and Primary Downstream Signaling Pathways.
Caption: General Experimental Workflow for Determining S1P Receptor Selectivity.
Conclusion
This compound is a potent S1P1 receptor agonist. While a complete public dataset detailing its activity across all five S1P receptor subtypes is limited, the available data, in conjunction with the comprehensive selectivity profile of its close and more potent analog CYM-5442, strongly indicates a high degree of selectivity for the S1P1 receptor. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other S1P receptor modulators. The provided signaling pathway diagrams offer a visual guide to the complex downstream effects of S1P receptor activation. This technical guide serves as a foundational resource for researchers working to elucidate the pharmacological properties of this compound and its potential therapeutic applications.
In-Depth Technical Guide: Pharmacokinetic Properties of CYM5181 in Mice
Notice of Data Unavailability
Following a comprehensive search of publicly available scientific literature and databases, no specific studies detailing the pharmacokinetic properties of CYM5181 in mice could be located. The information required to construct an in-depth technical guide—including quantitative data for parameters such as Cmax, Tmax, AUC, and half-life, as well as the associated experimental protocols—is not present in the public domain as of the last search.
Therefore, it is not possible to provide the requested data tables, detailed methodologies, or visualizations related to the pharmacokinetics of this compound in a murine model.
Conceptual Framework for Future Analysis
While specific data for this compound is unavailable, this section outlines the standard experimental and analytical framework that would be employed in such a study. This serves as a conceptual guide for researchers planning or interpreting future pharmacokinetic assessments of this compound or similar S1P1 receptor agonists.
Hypothetical Experimental Protocol for a Murine Pharmacokinetic Study
A typical study to determine the pharmacokinetic profile of a novel compound like this compound in mice would involve the following steps.
1.1. Animal Model and Husbandry
-
Species/Strain: C57BL/6 or BALB/c mice are commonly used. The choice of strain can influence metabolic rates and drug distribution.
-
Health Status: Specific pathogen-free (SPF) animals are used to ensure that underlying diseases do not affect the experimental outcome.
-
Acclimatization: Animals are acclimatized for a minimum of one week to the housing conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) before the experiment.
-
Fasting: Mice are typically fasted overnight prior to oral administration to minimize variability in gastrointestinal absorption.
1.2. Compound Formulation and Administration
-
Vehicle Selection: The compound is dissolved or suspended in a suitable, non-toxic vehicle. Common vehicles include saline, phosphate-buffered saline (PBS) with a solubilizing agent like Tween 80 or DMSO, or carboxymethylcellulose (CMC).
-
Route of Administration:
-
Intravenous (IV): Administered typically via the tail vein to determine absolute bioavailability and clearance.
-
Oral (PO): Administered via gavage to assess oral absorption and bioavailability.
-
Intraperitoneal (IP) or Subcutaneous (SC): Alternative routes for parenteral administration.
-
-
Dose: A range of doses is often tested to assess dose proportionality.
1.3. Sample Collection
-
Matrix: Blood is the primary matrix, collected into anticoagulant-treated tubes (e.g., containing EDTA or heparin). Plasma is separated by centrifugation.
-
Time Points: A sparse or serial sampling schedule is designed to capture the absorption, distribution, and elimination phases. Typical time points might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Method: Blood is collected via methods such as tail-nick, saphenous vein puncture, or terminal cardiac puncture.
1.4. Bioanalytical Method
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction is used to remove interfering substances from the plasma before analysis.
-
Validation: The analytical method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Data Presentation: Standard Pharmacokinetic Parameters
Had data been available, it would be presented in a table similar to the conceptual example below. These parameters are derived from the plasma concentration-time curve using non-compartmental analysis (NCA).
| Parameter | Description | IV Administration | PO Administration |
| Tmax (h) | Time to reach maximum plasma concentration | N/A | Value |
| Cmax (ng/mL) | Maximum observed plasma concentration | Value | Value |
| AUC0-t (ng·h/mL) | Area under the curve from time 0 to the last measured time point | Value | Value |
| AUC0-inf (ng·h/mL) | Area under the curve extrapolated to infinity | Value | Value |
| t1/2 (h) | Terminal elimination half-life | Value | Value |
| CL (mL/h/kg) | Clearance | Value | Value |
| Vd (L/kg) | Volume of distribution | Value | N/A |
| F (%) | Absolute oral bioavailability | N/A | Value |
Mandatory Visualizations: Conceptual Diagrams
The following diagrams illustrate the logical workflows and biological pathways relevant to a pharmacokinetic study of an S1P1 agonist like this compound.
Pharmacokinetic Study Workflow
This diagram outlines the typical workflow for an in-vivo pharmacokinetic experiment in mice.
S1P Receptor Signaling Pathway
This compound is known as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. This diagram shows the canonical signaling pathway initiated by S1P1 activation, which is the ultimate biological context for the compound's pharmacokinetic/pharmacodynamic relationship.
In Vivo Pharmacodynamics of CYM5181: A Technical Guide Based on the Prototypical S1P1 Agonist, CYM-5442
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide details the in vivo pharmacodynamics of the sphingosine-1-phosphate receptor 1 (S1P1) agonist, CYM5181. As published in vivo pharmacodynamic data for this compound is not available, this document focuses on the extensively characterized, closely related, and chemically optimized analog, CYM-5442. CYM-5442 emerged from the same chemical series as this compound and serves as a potent and selective tool for understanding the in vivo effects of this class of S1P1 agonists.[1][2] The primary in vivo pharmacodynamic effect of CYM-5442 is a robust and reversible reduction in peripheral blood lymphocytes.[1][3]
Core Mechanism of Action: Lymphocyte Sequestration
CYM-5442, as a selective S1P1 agonist, modulates lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs is dependent on a gradient of sphingosine-1-phosphate (S1P). By binding to and activating the S1P1 receptor on lymphocytes, CYM-5442 induces receptor internalization. This functional antagonism disrupts the natural S1P gradient sensing by lymphocytes, leading to their sequestration within the lymph nodes and a subsequent reduction in their numbers in the peripheral blood (lymphopenia).[3]
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CYM-5442, a Selective S1P1 Receptor Agonist, in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of CYM-5442, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in the regulation of lymphocyte trafficking. By acting as a functional antagonist of the S1P1 receptor, CYM-5442 induces the sequestration of lymphocytes within secondary lymphoid organs, leading to a profound but reversible lymphopenia in peripheral blood. This guide details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for assessing its activity, and presents visual diagrams of the involved signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of S1P1 receptor modulation.
Introduction: The S1P/S1P1 Axis in Lymphocyte Egress
Lymphocyte recirculation is a fundamental process for immune surveillance, involving the continuous movement of lymphocytes between the blood, secondary lymphoid organs (SLOs), and peripheral tissues. The egress of lymphocytes from SLOs, such as lymph nodes and the spleen, is critically dependent on the sphingosine-1-phosphate (S1P) gradient, which is high in the blood and lymph and low within the lymphoid tissues[1][2]. Lymphocytes express the S1P1 receptor, a G protein-coupled receptor (GPCR), that senses this S1P gradient and promotes their exit from the SLOs into circulation.
CYM-5442 is a potent and selective agonist for the S1P1 receptor. Upon binding, it initially activates the receptor, but subsequently leads to its internalization and degradation. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the SLOs. This mechanism of action, known as functional antagonism, results in a significant and dose-dependent reduction of circulating lymphocytes.
Quantitative Data on CYM-5442-Induced Lymphopenia
Preclinical studies in mice have demonstrated the dose- and time-dependent effects of CYM-5442 on peripheral blood lymphocyte counts. The following tables summarize the key quantitative findings.
Table 1: Dose-Dependent Reduction of Peripheral Blood Lymphocytes by CYM-5442 in Mice
| Dose of CYM-5442 (mg/kg, i.p.) | Time Point (hours) | % Reduction in Total Lymphocytes | % Reduction in T-cells | % Reduction in B-cells | Reference |
| 3 | 24 | Significant lymphopenia observed | Not specified | Not specified | [3] |
| 2 | 8 | Significant reduction in WBC | Significant reduction in CD4+ and CD8+ T-cells | Significant reduction in B220+ B-cells | [4] |
Table 2: Time-Course of Lymphopenia Induced by CYM-5442 in Mice
| Dose of CYM-5442 (mg/kg, i.p.) | Time Point (hours) | % Reduction in CD4+ T-cells | % Reduction in CD8+ T-cells | Reference |
| 0.5 | 2 | ~40% | ~40% | [5] |
| 0.5 | 4 | ~60% | ~60% | [5] |
| 0.5 | 8 | ~70% | ~70% | [5] |
| 0.5 | 24 | ~80% | ~80% | [5] |
| 1 | Various | Significant lymphopenia | Significant lymphopenia | [5] |
Signaling Pathway of S1P1 Receptor in Lymphocyte Egress
The binding of S1P or an agonist like CYM-5442 to the S1P1 receptor on a lymphocyte initiates a cascade of intracellular signaling events that are crucial for cell migration.
Caption: S1P1 receptor signaling pathway in lymphocyte egress.
Experimental Protocols
In Vivo Lymphocyte Sequestration Assay in Mice
This protocol details the methodology to assess the in vivo efficacy of CYM-5442 in inducing lymphocyte sequestration.
Materials:
-
CYM-5442
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
C57BL/6 mice (8-10 weeks old)
-
Heparinized capillary tubes or other appropriate blood collection supplies
-
EDTA-coated microcentrifuge tubes
-
Red blood cell (RBC) lysis buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against mouse lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220)
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a stock solution of CYM-5442 in the appropriate vehicle.
-
Administer CYM-5442 intraperitoneally (i.p.) to the treatment group of mice at the desired doses (e.g., 0.5, 1, 2, 3 mg/kg).
-
Administer an equivalent volume of vehicle to the control group.
-
-
Blood Collection:
-
At predetermined time points post-injection (e.g., 2, 4, 8, 24 hours), collect a small volume of peripheral blood (approximately 50-100 µL) from each mouse via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.
-
-
Sample Preparation for Flow Cytometry:
-
Transfer the blood samples to labeled FACS tubes.
-
Add the cocktail of fluorochrome-conjugated antibodies against lymphocyte surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Add RBC lysis buffer and incubate for 10-15 minutes at room temperature.
-
Centrifuge the tubes to pellet the white blood cells.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the absolute counts or percentages of different lymphocyte subsets (Total T-cells, CD4+ T-cells, CD8+ T-cells, B-cells) in the blood.
-
-
Data Analysis:
-
Calculate the percentage reduction in lymphocyte counts in the CYM-5442-treated groups compared to the vehicle-treated control group for each time point and dose.
-
Caption: Experimental workflow for in vivo lymphocyte sequestration assay.
Conclusion
CYM-5442, as a selective S1P1 receptor agonist, effectively modulates lymphocyte trafficking by inducing their sequestration in secondary lymphoid organs. This mechanism leads to a dose- and time-dependent reduction in circulating lymphocytes, a key therapeutic strategy for various autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of S1P1 receptor modulation. The detailed understanding of its mechanism of action and the availability of robust experimental models are crucial for the continued development of this class of immunomodulatory agents.
References
- 1. Lymphocyte Sequestration Through S1P Lyase Inhibition and Disruption of S1P Gradients | Semantic Scholar [semanticscholar.org]
- 2. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
CYM5181: A Deep Dive into its Role in Enhancing Endothelial Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist, CYM5181 (also known as CYM-5442), and its significant role in the modulation and enhancement of endothelial barrier function. The endothelium, a critical regulator of vascular homeostasis, forms a semi-permeable barrier that controls the passage of fluids, solutes, and cells between the blood and surrounding tissues. Disruption of this barrier is a hallmark of various pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome. This compound, by targeting the S1P₁ receptor, offers a promising therapeutic avenue for restoring and maintaining endothelial integrity.
Core Mechanism of Action: S1P₁ Receptor Activation
This compound is a potent and selective agonist for the S1P₁ receptor, a G protein-coupled receptor highly expressed on endothelial cells. The binding of this compound to S1P₁ initiates a signaling cascade that strengthens the endothelial barrier. A key mechanism involves the inhibition of the RhoA signaling pathway.[1] Activation of RhoA typically leads to the formation of actin stress fibers and subsequent cell contraction, which increases paracellular permeability. By suppressing RhoA activity, this compound promotes a more quiescent endothelial phenotype, characterized by enhanced cell-cell junctions and reduced intercellular gaps.
Furthermore, S1P₁ signaling has been shown to stabilize vascular endothelial (VE)-cadherin at adherens junctions.[2][3] VE-cadherin is a crucial component of the endothelial barrier, and its proper localization and function are essential for maintaining tight cell-cell adhesion. This compound promotes the localization of VE-cadherin to the cell periphery, thereby reinforcing the integrity of the endothelial monolayer.[3][4]
Quantitative Effects of this compound on Endothelial Barrier Function
The barrier-enhancing properties of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key findings:
| In Vitro Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Electric Cell-substrate Impedance Sensing (ECIS) | Human Umbilical Vein Endothelial Cells (HUVECs) | 50-200 nM | Rapid and dose-dependent increase in electrical resistance, indicating enhanced barrier function. | [1] |
| Transendothelial Electrical Resistance (TEER) | Human Pulmonary Microvascular Endothelial Cells (HPMEC) | Not Specified | Inhibition of influenza A virus-induced decrease in TEER. | [5] |
| Monocyte Migration Assay | Human Endothelial Cells | Not Specified | Reduction in monocyte migration across the endothelial layer. | [6] |
| In Vivo Assay | Model | This compound Dosage | Observed Effect | Reference |
| K/BxN Serum-Induced Arthritis | Mice | 30 mg/kg | Delayed onset of arthritis, suggesting reduced vascular permeability in the joints. | [7] |
| Evans Blue Extravasation | Mice | Not Specified | Reduced Evans Blue dye leakage, indicating decreased vascular permeability. | [7] |
| Acute Graft-versus-Host Disease (aGVHD) | Mice | Not Specified | Significantly inhibited the severity of aGVHD, partly by reducing macrophage recruitment through the endothelium. | [6] |
Signaling Pathway of this compound in Endothelial Cells
The signaling cascade initiated by this compound binding to the S1P₁ receptor is multifaceted and leads to the strengthening of the endothelial barrier. The following diagram illustrates the key pathways involved.
Caption: this compound signaling pathway in endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide outlines for key experiments used to assess the effects of this compound on endothelial barrier function.
In Vitro Endothelial Barrier Function Assays
1. Transendothelial Electrical Resistance (TEER) Measurement
TEER is a widely accepted quantitative method to measure the integrity of endothelial cell monolayers in real-time.[8][9][10]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells are seeded onto porous Transwell® inserts (e.g., 0.4 µm pore size) and cultured until a confluent monolayer is formed.
-
Measurement: A voltohmmeter (e.g., EVOM™) with a specialized electrode set ("chopsticks") is used to measure the electrical resistance across the cell monolayer.
-
Procedure:
-
Equilibrate the cell culture plate to the temperature of the measurement environment.
-
Sterilize the electrode probe with ethanol (B145695) and allow it to air dry.
-
Rinse the probe with sterile culture medium or buffer.
-
Measure the resistance of a blank insert containing only medium to determine the background resistance.
-
Carefully place the shorter electrode into the apical (upper) chamber and the longer electrode into the basolateral (lower) chamber.
-
Record the resistance reading.
-
To calculate the TEER in Ω·cm², subtract the background resistance from the measured resistance and multiply by the surface area of the insert.
-
-
Treatment with this compound: A baseline TEER is established before adding this compound to the culture medium at desired concentrations. TEER is then monitored over time to observe the effect on barrier function.
References
- 1. Electric cell-substrate impedance sensing for the quantification of endothelial proliferation, barrier function, and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Dialogue between VE-Cadherin and Sphingosine 1 Phosphate Receptor1 (S1PR1) for Protecting Endothelial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Endothelial Cell Barrier Function via Sphingosine -1 Phosphate Receptor 1 (S1PR1) – a Novel Treatment for Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 8. wpiinc.com [wpiinc.com]
- 9. In vitro assessment of human endothelial cell permeability: effects of inflammatory cytokines and dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wpiinc.com [wpiinc.com]
CYM5181: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a novel small molecule agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a G protein-coupled receptor (GPCR), S1P1 plays a critical role in a multitude of physiological processes, making it a compelling target for therapeutic intervention in various diseases. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, its mechanism of action, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this compound and its analogs.
Core Therapeutic Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)
The primary molecular target of this compound is the S1P1 receptor.[1] this compound acts as a functional agonist, binding to the receptor and initiating downstream intracellular signaling cascades. The potency of this compound has been quantified, and it serves as a precursor for more optimized compounds like CYM-5442, which exhibits higher potency and selectivity for S1P1.
Quantitative Data on S1P1 Agonists
The following table summarizes the potency of this compound and related S1P1 agonists. This data is crucial for comparing the efficacy of these compounds in in vitro systems.
| Compound | Target | Assay Type | pEC50 | EC50 (nM) | Reference |
| This compound | Human S1P1 | CRE-beta-lactamase | ~8.47 | ~3.39 | [1][2] |
| CYM-5442 | Human S1P1 | CRE-beta-lactamase | ~8.91 | ~1.23 | [2] |
| SEW2871 | Human S1P1 | CRE-beta-lactamase | ~7.54 | ~28.84 | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Mechanism of Action and Signaling Pathways
Activation of S1P1 by this compound initiates a cascade of intracellular events. S1P1 is primarily coupled to the Gαi subunit of heterotrimeric G proteins. Upon agonist binding, Gαi is activated, leading to the modulation of various downstream effectors.
Key Signaling Pathways Modulated by this compound
-
Inhibition of cAMP Production: Activated Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is a canonical signaling pathway for Gαi-coupled receptors. The CRE-beta-lactamase assay is a common method to quantify this effect.
-
Activation of the MAPK/ERK Pathway: S1P1 agonism leads to the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK). This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of S1P1 activation, playing a key role in cell survival and proliferation.
-
Rac GTPase Activation: S1P1 signaling also involves the activation of the small GTPase Rac, which is a key regulator of the actin cytoskeleton, cell migration, and endothelial barrier function.
-
NF-κB Pathway Inhibition: In certain contexts, such as in endothelial cells under inflammatory conditions, S1P1 activation by its agonists has been shown to suppress the activation of the NF-κB pathway, a central regulator of inflammation. This can lead to the downregulation of pro-inflammatory molecules like ICAM-1.
Signaling Pathway Diagram
Caption: S1P1 Signaling Pathway Activated by this compound.
Potential Therapeutic Applications
The modulation of the S1P1 receptor by agonists like this compound has therapeutic implications in several disease areas:
-
Autoimmune Diseases: S1P1 agonists are known to induce lymphopenia by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into sites of inflammation. This mechanism is the basis for the use of the S1P receptor modulator fingolimod (B1672674) in multiple sclerosis.
-
Inflammatory Disorders: By inhibiting the NF-κB pathway and reducing the expression of adhesion molecules on endothelial cells, S1P1 agonists can attenuate inflammatory responses. This has been demonstrated in models of acute graft-versus-host disease where the S1P1-selective agonist CYM-5442 reduced macrophage recruitment to target organs.
-
Vascular Permeability: S1P1 signaling is crucial for maintaining endothelial barrier integrity. Agonists of this receptor can enhance barrier function, which could be beneficial in conditions characterized by vascular leakage.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of S1P1 agonists. Below are methodologies for key assays cited in the literature for compounds like this compound and CYM-5442.
CRE-beta-lactamase Reporter Assay for S1P1 Agonist Potency
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, a downstream effect of S1P1 activation via Gαi.
Materials:
-
CHO-K1 cells stably expressing human S1P1 and a CRE-beta-lactamase reporter gene.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
Forskolin (B1673556) solution.
-
This compound or other test agonists.
-
LiveBLAzer™-FRET B/G Substrate (or similar).
-
96-well black, clear-bottom assay plates.
Protocol:
-
Seed the stable CHO-K1 cells in 96-well plates and culture overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test agonist (e.g., this compound) in assay medium.
-
Remove the culture medium from the cells and add the agonist dilutions. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a sub-maximal concentration of forskolin to all wells (except for negative controls) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Add the beta-lactamase substrate to all wells according to the manufacturer's instructions.
-
Incubate at room temperature in the dark for a specified time (e.g., 2 hours).
-
Measure the fluorescence emission at two wavelengths (e.g., blue and green) using a fluorescence plate reader.
-
Calculate the ratio of the two emission signals, which is proportional to the level of beta-lactamase activity and inversely proportional to the level of cAMP.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.
p42/p44 MAPK (ERK) Phosphorylation Assay
This Western blot-based assay detects the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or another relevant cell line.
-
Cell culture medium and supplements.
-
This compound or other test agonists.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p42/p44 MAPK (ERK1/2) and anti-total-p42/p44 MAPK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Culture cells to near confluency in appropriate culture vessels.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of the S1P1 agonist or vehicle for various time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation relative to the vehicle control.
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vitro Assays.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of S1P1 agonism. Its well-defined mechanism of action, centered on the activation of the S1P1 receptor and subsequent modulation of key signaling pathways, provides a solid foundation for its exploration in various disease models. The data and protocols presented in this guide are intended to facilitate further research into this compound and the development of next-generation S1P1-targeted therapeutics. As our understanding of the intricate roles of S1P1 signaling in health and disease continues to expand, the targeted modulation of this receptor with compounds like this compound holds significant promise for the treatment of a wide range of debilitating conditions.
References
Methodological & Application
Application Notes and Protocols for CYM5181 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and immune responses. Agonism of S1P1 leads to the internalization of the receptor on lymphocytes, preventing their egress from secondary lymphoid organs and resulting in a peripheral lymphopenia. This mechanism of action makes S1P1 agonists promising therapeutic agents for autoimmune diseases such as multiple sclerosis.
These application notes provide a summary of the available data and detailed protocols for the in vivo use of this compound in mouse models, based on studies of closely related S1P1 agonists.
Data Presentation
| Compound | In Vitro Potency (pEC50)[1] |
| SEW2871 | -7.54 |
| This compound | -8.47 |
| CYM-5442 | -8.91 |
Table 1: In Vitro Potency of S1P1 Agonists. The potency of this compound is intermediate between SEW2871 and the more potent CYM-5442.
Based on a reported in vivo study with CYM-5442, a starting dose for this compound can be extrapolated.
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| CYM-5442 | C57BL/6 Mice | 10 mg/kg | Intraperitoneal (i.p.) | Significant reduction in circulating B- and T-lymphocytes 5 hours post-administration. | [1] |
| This compound (Proposed) | Mouse Models | 5 - 15 mg/kg | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Expected to induce lymphopenia. Efficacy in autoimmune models to be determined. | N/A |
Table 2: In Vivo Dosage of CYM-5442 and Proposed Starting Dose for this compound. A dose-finding study for this compound is recommended to determine the optimal dose for desired efficacy and duration of action.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, PBS, or a solution of DMSO and Tween 80 in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: For intraperitoneal injection, this compound can be formulated in sterile water or phosphate-buffered saline (PBS). For compounds with limited water solubility, a vehicle such as 10% DMSO and 25% Tween-20 in sterile water can be used. For oral gavage, formulation in water or a suitable suspension vehicle is appropriate.
-
Calculation: Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed. For a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required concentration is 2.5 mg/mL.
-
Preparation:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle.
-
Vortex the mixture thoroughly until the compound is completely dissolved or forms a uniform suspension.
-
If necessary, sonicate the mixture for a few minutes to aid dissolution.
-
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, protect it from light and store at 4°C.
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Mouse restraint device
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse immediately before injection to calculate the precise volume of the this compound formulation to be administered.
-
Injection:
-
Restrain the mouse securely, exposing the abdominal area.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mice for any adverse reactions following the injection.
Protocol 3: Assessment of Peripheral Lymphopenia
Materials:
-
Blood collection supplies (e.g., EDTA-coated tubes, lancets)
-
Automated hematology analyzer or flow cytometer
-
Antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Blood Collection: At predetermined time points after this compound administration (e.g., 5, 24, 48 hours), collect a small volume of blood from the tail vein or via cardiac puncture at the terminal endpoint.
-
Cell Counting:
-
For total white blood cell (WBC) counts, use an automated hematology analyzer.
-
For lymphocyte subset analysis, perform flow cytometry using specific fluorescently labeled antibodies.
-
-
Data Analysis: Compare the WBC and lymphocyte counts in the this compound-treated group to a vehicle-treated control group to determine the extent and duration of lymphopenia.
Mandatory Visualization
Caption: S1P1 Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound In Vivo Studies.
References
Application Notes and Protocols for CYM5181 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of CYM5181, a selective S1P1 receptor agonist, in animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound, particularly in the context of autoimmune diseases such as multiple sclerosis.
Overview of this compound
This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). Activation of S1P1 is a clinically validated mechanism for the treatment of multiple sclerosis, as it leads to the sequestration of lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into the central nervous system (CNS). This compound serves as a valuable research tool for investigating the role of S1P1 signaling in various physiological and pathological processes.
Administration Routes and Vehicle Formulation
Based on available data for structurally related compounds and general practices for small molecule administration in rodents, the following routes and formulations are recommended for this compound.
Table 1: Recommended Administration Routes and Vehicles for this compound in Rodent Models
| Administration Route | Vehicle | Notes |
| Intraperitoneal (i.p.) | Sterile Water or Saline | Recommended for initial in vivo efficacy and proof-of-concept studies. Ensures systemic exposure. |
| Oral Gavage (p.o.) | To be determined based on solubility and stability | Requires further formulation development. Potential vehicles include aqueous suspensions with suspending agents (e.g., carboxymethylcellulose) or solutions in appropriate excipients. |
| Intravenous (i.v.) | To be determined based on solubility | Suitable for pharmacokinetic studies to determine absolute bioavailability and clearance. Requires careful formulation to ensure solubility and prevent precipitation. |
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol for Mice
This protocol is based on established methods for administering S1P1 agonists to mice and is suitable for efficacy studies in models like Experimental Autoimmune Encephalomyelitis (EAE).
Materials:
-
This compound
-
Sterile Water for Injection or Sterile Saline (0.9% NaCl)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in the chosen vehicle (e.g., sterile water). The concentration should be calculated based on the desired dose and the average weight of the mice. For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg. If the injection volume is 100 µL, the stock solution concentration should be 2.5 mg/mL.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but stability under these conditions should be verified.
-
Filter-sterilize the final dosing solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Swab the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Pharmacokinetic Study Design
To characterize the pharmacokinetic profile of this compound, a study comparing intravenous and oral or intraperitoneal administration is recommended.
Table 2: Example Pharmacokinetic Study Parameters in Mice
| Parameter | Intravenous (i.v.) | Oral (p.o.) / Intraperitoneal (i.p.) |
| Dose | 1-2 mg/kg | 5-10 mg/kg |
| Vehicle | To be determined (e.g., saline with a solubilizing agent) | Sterile Water (for i.p.) or aqueous suspension (for p.o.) |
| Time Points (post-dose) | 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
| Sample Collection | Blood (via tail vein or terminal cardiac puncture) | Blood (via tail vein or terminal cardiac puncture) |
| Analysis | LC-MS/MS analysis of plasma concentrations | LC-MS/MS analysis of plasma concentrations |
Signaling Pathway and Experimental Workflow
This compound-Induced S1P1 Signaling Pathway
This compound, as a selective S1P1 agonist, activates a specific intracellular signaling cascade upon binding to its receptor. This pathway is crucial for its mechanism of action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE).
Application Notes and Protocols for CYM5181 in a Multiple Sclerosis EAE Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE mimics many of the clinical and pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics.[1] The model is typically induced in susceptible rodent strains by immunization with myelin-derived antigens, such as Myelin Oligodendrocyte Glycoprotein (MOG), which triggers a T-cell mediated autoimmune response against the central nervous system (CNS).[3][4]
CYM5181 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 receptors play a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs into the bloodstream.[5][6] By acting as a functional antagonist of the S1P1 receptor, this compound is hypothesized to sequester lymphocytes in the lymph nodes, thereby preventing their infiltration into the CNS and mitigating the autoimmune-mediated damage characteristic of EAE and MS.[5][7] Several S1P receptor modulators, such as Fingolimod, have been approved for the treatment of relapsing forms of MS, validating this mechanism of action.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the MOG35-55-induced EAE model in C57BL/6 mice.
Signaling Pathway of S1P1 Receptor Agonists
S1P1 receptor agonists like this compound modulate the immune response primarily by affecting lymphocyte trafficking. The binding of S1P to its receptor, S1P1, on lymphocytes is a key signal for their egress from lymph nodes into the circulatory system. This compound, as an S1P1 agonist, initially activates the receptor, but this is followed by the internalization and degradation of the S1P1 receptor. This downregulation of surface S1P1 renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes, including autoreactive T cells, prevents their entry into the CNS, where they would otherwise initiate an inflammatory cascade leading to demyelination and axonal damage.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the active induction of EAE in female C57BL/6 mice, a commonly used model for chronic progressive MS.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization (Day 0):
-
Prepare the MOG/CFA emulsion by mixing MOG35-55 (200 µg per mouse) with CFA to a final volume of 100 µL per mouse. Emulsify thoroughly until a stable emulsion is formed.
-
Anesthetize mice with isoflurane.
-
Administer a 100 µL subcutaneous injection of the MOG/CFA emulsion at two sites on the flank.
-
Administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS via i.p. injection.
-
-
This compound Administration (Prophylactic Regimen):
-
Begin daily administration of this compound or vehicle on Day 0 (day of immunization).
-
A typical dose for a potent S1P1 agonist would be in the range of 0.1 - 1 mg/kg, administered orally (p.o.) via gavage. The optimal dose for this compound should be determined empirically.
-
Continue daily administration throughout the course of the experiment.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.
-
Use a standard EAE clinical scoring scale (see Table 1).
-
Figure 2: Experimental workflow for prophylactic treatment in the EAE model.
Histological Analysis of Inflammation and Demyelination
At the endpoint of the study (typically 21-28 days post-immunization), spinal cords are collected for histological assessment.
Procedure:
-
Tissue Collection and Preparation:
-
Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Process the tissue for paraffin (B1166041) embedding.
-
-
Staining:
-
Cut 5-10 µm thick sections of the spinal cord.
-
Hematoxylin and Eosin (H&E) Staining: To assess cellular infiltration (inflammation).
-
Luxol Fast Blue (LFB) Staining: To assess demyelination.
-
-
Scoring:
-
Score the stained sections for inflammation and demyelination using a semi-quantitative scale (see Tables 2 and 3).
-
Data Presentation
Quantitative Data Summary
The following tables present representative data that would be expected from a study evaluating a potent S1P1 agonist like this compound in a MOG35-55-induced EAE model.
Table 1: EAE Clinical Scoring
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
In-between scores (e.g., 0.5, 1.5) can be used for intermediate signs.[8][9]
Table 2: Representative EAE Clinical Scores with this compound Treatment
| Treatment Group | Mean Day of Onset | Mean Peak Score | Mean Cumulative Score |
| EAE + Vehicle | 11.5 ± 1.2 | 3.2 ± 0.4 | 35.8 ± 5.1 |
| EAE + this compound (1 mg/kg) | No onset | 0.1 ± 0.1 | 1.2 ± 0.5 |
*p < 0.05 compared to EAE + Vehicle. Data are presented as mean ± SEM.
Table 3: Histological Scoring of Inflammation
| Score | Description of Inflammatory Infiltrates |
| 0 | No inflammatory cells |
| 1 | Few scattered inflammatory cells |
| 2 | Perivascular cuffs of inflammatory cells |
| 3 | Multiple perivascular cuffs and parenchymal infiltration |
Table 4: Histological Scoring of Demyelination
| Score | Description of Demyelination |
| 0 | No demyelination |
| 1 | Mild demyelination with small, focal areas of myelin loss |
| 2 | Moderate demyelination with larger areas of myelin loss |
| 3 | Severe, confluent demyelination |
Table 5: Representative Histological Scores with this compound Treatment
| Treatment Group | Mean Inflammation Score | Mean Demyelination Score |
| EAE + Vehicle | 2.8 ± 0.3 | 2.5 ± 0.4 |
| EAE + this compound (1 mg/kg) | 0.3 ± 0.1 | 0.2 ± 0.1 |
*p < 0.05 compared to EAE + Vehicle. Data are presented as mean ± SEM.
Table 6: Representative Cytokine Levels in CNS
| Treatment Group | IL-17A (pg/mg protein) | IFN-γ (pg/mg protein) | IL-10 (pg/mg protein) |
| EAE + Vehicle | 150.2 ± 25.6 | 95.8 ± 15.3 | 25.4 ± 5.1 |
| EAE + this compound (1 mg/kg) | 20.5 ± 8.1 | 15.2 ± 6.4 | 45.9 ± 9.8* |
*p < 0.05 compared to EAE + Vehicle. Data are presented as mean ± SEM.
Expected Outcomes and Interpretation
Treatment with an effective S1P1 receptor agonist such as this compound is expected to significantly ameliorate the clinical and pathological features of EAE. In a prophylactic treatment regimen, this compound should delay or completely prevent the onset of clinical symptoms. This would be reflected in significantly lower mean peak and cumulative clinical scores compared to the vehicle-treated group.
Histological analysis of the spinal cord from this compound-treated animals is expected to show a marked reduction in inflammatory cell infiltration and demyelination. This neuroprotective effect is a direct consequence of the reduced trafficking of pathogenic immune cells into the CNS.
Furthermore, the levels of pro-inflammatory cytokines such as IL-17A and IFN-γ, which are key drivers of EAE pathology, are expected to be significantly lower in the CNS of this compound-treated mice.[10][11] Conversely, an increase in the anti-inflammatory cytokine IL-10 may be observed, indicating a shift towards a more regulated immune environment.[3]
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 6. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 10. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatics Analyses Determined the Distinct CNS and Peripheral Surrogate Biomarker Candidates Between Two Mouse Models for Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CYM-5442 in Graft-versus-Host Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT). It is an immune-mediated condition where donor T cells recognize recipient tissues as foreign and mount an inflammatory attack, primarily targeting the skin, liver, and gastrointestinal tract. Current prophylactic and treatment strategies often involve broad immunosuppression, which can increase the risk of infection and disease relapse. Therefore, there is a critical need for more targeted therapies that can effectively control GVHD while preserving the beneficial graft-versus-leukemia (GVL) effect.
CYM-5442 is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P/S1P1 signaling axis plays a crucial role in regulating lymphocyte trafficking and endothelial barrier function. Emerging research has identified CYM-5442 as a promising therapeutic agent for the mitigation of acute GVHD (aGVHD). These application notes provide a comprehensive overview of the use of CYM-5442 in aGVHD research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
CYM-5442 exerts its therapeutic effect in aGVHD primarily by modulating the inflammatory response through its action on endothelial cells. Unlike broader immunosuppressants, CYM-5442 does not appear to directly suppress donor T-cell infiltration into target organs. Instead, its mechanism is more nuanced:
-
S1P1 Activation on Endothelial Cells: CYM-5442 selectively binds to and activates S1P1 receptors expressed on the surface of endothelial cells.
-
Downregulation of Chemokine Expression: This activation leads to the downregulation of key chemokines, specifically C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and C-C motif chemokine ligand 7 (CCL7).[1][2][3]
-
Reduced Monocyte/Macrophage Recruitment: CCL2 and CCL7 are potent chemoattractants for monocytes. By reducing their expression, CYM-5442 diminishes the recruitment of monocytes from the bloodstream into GVHD target tissues.[1][2][3]
-
Inhibition of Macrophage-Mediated Inflammation: As tissue-infiltrating monocytes differentiate into macrophages, a reduction in their numbers leads to a decrease in macrophage-driven inflammation and subsequent tissue damage, thereby ameliorating the severity of aGVHD.[1][3]
It is noteworthy that while CYM-5442 significantly reduces macrophage infiltration, it does not entirely prevent aGVHD, suggesting that other cellular and molecular pathways also contribute to the disease pathology.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of CYM-5442 in a murine model of aGVHD.
Table 1: Effect of CYM-5442 on Macrophage Infiltration in GVHD Target Organs
| Target Organ | Treatment Group | Mean Percentage of Macrophages (%) | p-value |
| Spleen | Control | 5.8 | >0.05 |
| CYM-5442 | 5.5 | ||
| Liver | Control | 12.3 | <0.01 |
| CYM-5442 | 6.1 | ||
| Lung | Control | 15.2 | <0.01 |
| CYM-5442 | 7.9 | ||
| Intestine | Control | 9.7 | <0.01 |
| CYM-5442 | 4.3 |
Data adapted from a study using a B6→BALB/c murine model of aGVHD. Macrophage percentages were determined by flow cytometry.
Table 2: Effect of CYM-5442 on Serum Chemokine Levels
| Chemokine | Treatment Group | Mean Serum Concentration (pg/mL) | p-value |
| CCL2 | Control | ~150 | <0.05 |
| CYM-5442 | ~75 | ||
| CCL7 | Control | ~60 | <0.05 |
| CYM-5442 | ~30 |
Data represents approximate values derived from graphical representations in the source literature and indicates a significant reduction in circulating chemokines with CYM-5442 treatment.
Experimental Protocols
The following protocols are based on methodologies described in published research on CYM-5442 and aGVHD.
Murine Model of Acute GVHD
This protocol describes the induction of aGVHD in a major histocompatibility complex (MHC)-mismatched murine model.
Materials:
-
Donor mice: C57BL/6 (B6)
-
Recipient mice: BALB/c
-
T-cell depleted bone marrow (TCD-BM) from donor mice
-
Whole spleen cells from donor mice
-
Lethal irradiation source (e.g., X-ray irradiator)
-
CYM-5442
-
Vehicle control (e.g., sterile saline or DMSO solution)
-
Sterile syringes and needles for injection
Procedure:
-
Recipient Conditioning: Lethally irradiate recipient BALB/c mice with a total dose of 8 Gy, administered in two split doses of 4 Gy each, 4 hours apart. This ablates the recipient's hematopoietic system.
-
Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of donor B6 mice. Deplete T cells using a commercially available T-cell depletion kit (e.g., magnetic-activated cell sorting).
-
Prepare a single-cell suspension of splenocytes from donor B6 mice.
-
-
Allogeneic Bone Marrow Transplantation (BMT): Within 24 hours of irradiation, intravenously inject recipient mice with 1 x 10⁷ TCD-BM cells and 5 x 10⁶ whole spleen cells from B6 donors.
-
CYM-5442 Administration:
-
On the day of BMT (Day 0), begin daily intraperitoneal (i.p.) injections of CYM-5442 at a dose of 1 mg/kg.
-
Administer a vehicle control to the control group of mice.
-
Continue daily treatment for the duration of the experiment (e.g., 21 days or until humane endpoints are reached).
-
-
Monitoring:
-
Monitor mice daily for clinical signs of aGVHD, including weight loss, hunched posture, ruffled fur, and diarrhea. Assign a clinical GVHD score based on these parameters.
-
Record survival data.
-
Analysis of Macrophage Infiltration by Flow Cytometry
This protocol details the preparation of single-cell suspensions from GVHD target organs for the analysis of macrophage populations.
Materials:
-
Spleen, liver, lung, and intestine from experimental mice
-
Collagenase D
-
DNase I
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD45, CD11b, and F4/80
-
Flow cytometer
Procedure:
-
Organ Harvest and Digestion:
-
At a predetermined time point (e.g., day 14 post-BMT), euthanize mice and perfuse with PBS to remove circulating blood cells.
-
Harvest spleen, liver, lung, and intestine.
-
Mince tissues and digest in RPMI-1640 containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.
-
-
Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Treat with red blood cell lysis buffer to remove erythrocytes.
-
Wash cells with RPMI-1640 and resuspend in FACS buffer.
-
-
Antibody Staining:
-
Incubate cells with fluorochrome-conjugated antibodies against CD45, CD11b, and F4/80 for 30 minutes on ice in the dark.
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on CD45+ hematopoietic cells, and then identify the macrophage population as CD11b+ F4/80+.
-
Quantify the percentage of macrophages within the total live, single-cell population.
-
Measurement of Serum Chemokines by ELISA
This protocol describes the quantification of CCL2 and CCL7 in serum samples.
Materials:
-
Serum samples collected from experimental mice
-
Commercially available ELISA kits for murine CCL2 and CCL7
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein bleeding. Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until use.
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding serum samples and standards, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards and calculate the concentration of CCL2 and CCL7 in the serum samples.
-
Visualizations
Signaling Pathway of CYM-5442 in Endothelial Cells
Caption: Signaling pathway of CYM-5442 in endothelial cells leading to reduced chemokine secretion.
Experimental Workflow for aGVHD Murine Model
Caption: Experimental workflow for evaluating CYM-5442 in a murine model of aGVHD.
Logical Relationship of CYM-5442's Therapeutic Effect
Caption: Logical flow of CYM-5442's mechanism of action in ameliorating aGVHD.
References
- 1. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5181: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a novel synthetic agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a selective S1P1 agonist, this compound plays a crucial role in modulating various cellular processes, including lymphocyte trafficking, endothelial barrier function, and immune responses. Its ability to mimic the endogenous ligand, sphingosine-1-phosphate (S1P), makes it a valuable tool for studying S1P1 signaling and a potential therapeutic agent for autoimmune diseases and other inflammatory conditions. This document provides detailed application notes and protocols for the effective use of this compound in experimental settings.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers or cell culture media for experiments.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | A common solvent for preparing high-concentration stock solutions. |
| Ethanol (B145695) | ≥ 15 mg/mL | Another suitable organic solvent for stock solution preparation. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous solutions is not recommended. Dilute from a stock solution. |
Note: When diluting a DMSO or ethanol stock solution into an aqueous medium, it is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤ 0.5% for in vitro assays).
Signaling Pathway
This compound exerts its biological effects by binding to and activating the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon activation, S1P1 couples primarily to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences various cellular functions, most notably the regulation of lymphocyte egress from secondary lymphoid organs.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier), weigh out the corresponding mass of the compound.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro S1P1 Receptor Activation Assay (CRE-Luciferase Reporter Assay)
This protocol is adapted from a study that utilized a CRE-beta-lactamase reporter assay to measure S1P1 activation and can be modified for a CRE-luciferase reporter system.[1] This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of S1P1 activation.
Materials:
-
CHO cells stably expressing human S1P1 and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the S1P1-CRE-luciferase expressing CHO cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration in the wells should be kept below 0.5%.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the respective wells.
-
Add 50 µL of a forskolin solution (at a final concentration that robustly stimulates luciferase expression, e.g., 10 µM) to all wells except the negative control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated luciferase activity for each concentration of this compound and determine the EC50 value.
Conclusion
This compound is a potent and selective S1P1 agonist that serves as an invaluable tool for studying S1P1-mediated signaling pathways and their physiological consequences. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their experimental designs. Adherence to proper solubility and handling procedures is paramount for obtaining reliable and reproducible results.
References
Application Note: Analysis of CYM5181-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM5181 is a chemical compound that has been identified as a modulator of sphingosine-1-phosphate (S1P) receptors, which are critical regulators of numerous cellular processes, including cell growth, survival, and migration. Emerging evidence suggests that targeting S1P receptor 1 (S1PR1) can induce pro-apoptotic signaling pathways in various cell types, including cancer cells.[1][2][3] This application note provides a detailed protocol for utilizing flow cytometry to quantify apoptosis in a cell line treated with this compound. The described assay employs Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6][7]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes.[6] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, producing a bright red fluorescence. By using both Annexin V and PI, flow cytometry can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[4]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[4]
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line after a 24-hour treatment.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 62.3 ± 4.1 | 25.4 ± 2.8 | 12.3 ± 1.7 |
| This compound | 10 | 35.8 ± 5.2 | 48.1 ± 4.5 | 16.1 ± 2.2 |
Experimental Protocols
Materials
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6]
-
Flow cytometer
Cell Culture and Treatment
-
Culture cells in appropriate flasks or plates with complete medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
Staining Protocol for Flow Cytometry
-
After the treatment period, harvest the cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Collect both the detached and floating cells to ensure all apoptotic cells are included in the analysis.[5]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[5]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][7]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples on a flow cytometer within one hour.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. JCI - S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. S1PR1 promotes proliferation and inhibits apoptosis of esophageal squamous cell carcinoma through activating STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Long-Term In Vivo Effects of CYM5181 Treatment: Application Notes and Protocols
Initial literature searches did not yield specific studies on the long-term in vivo effects of CYM5181 treatment. The available research primarily focuses on other sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod (B1672674) and siponimod. While these compounds share a broader mechanism of action by targeting S1P receptors, direct extrapolation of their long-term effects to this compound, a selective S1P receptor subtype 5 (S1P₅) agonist, is not scientifically rigorous.
The provided information from search results discusses the long-term safety and efficacy of S1P receptor modulators in the context of multiple sclerosis, highlighting sustained efficacy and manageable safety profiles for drugs like fingolimod over several years.[1] Additionally, general information on the use of animal models in research and the long-term effects of other drug classes, such as GLP-1 receptor agonists, was found but is not directly applicable to this compound.[2][3][4][5][6][7][8][9][10][11][12]
Therefore, due to the absence of specific data on the long-term in vivo effects of this compound, it is not possible to provide detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested.
Further research and publication of in vivo studies with extended treatment durations are necessary to elucidate the long-term consequences and therapeutic potential of this compound. Researchers interested in this area would need to conduct foundational studies to generate the data required for such a document.
References
- 1. Benefit–Risk Profile of Sphingosine-1-Phosphate Receptor Modulators in Relapsing and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal and in silico models for the study of sarcomeric cardiomyopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of Williams syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies with purified recombinant human interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models [apps.ohsu.edu]
- 7. Animal models for mucopolysaccharidosis disorders and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Longer-Term Benefits and Harms of Glucagon-Like Peptide-1 Receptor Agonists: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging in vivo tools for ILC2 research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of glucagon-like peptide-1 receptor agonists in individuals with obesity and without type 2 diabetes: A global retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning - PMC [pmc.ncbi.nlm.nih.gov]
CYM5181: Application Notes and Protocols for a Novel S1P₁ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G protein-coupled receptor (GPCR) critically involved in regulating immune cell trafficking, endothelial barrier function, and lymphocyte egress from secondary lymphoid organs. As a research tool, this compound allows for the targeted investigation of S1P₁ signaling pathways and their physiological and pathological roles. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in common cell-based assays.
Mechanism of Action
This compound acts as an agonist at the S1P₁ receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The S1P₁ receptor primarily couples to the Gαi family of G proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the release of the Gβγ subunit can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, the Ras-ERK pathway, and Rac, which is involved in cell migration and cytoskeletal rearrangements.
Supplier and Purchasing Information
This compound is available from various chemical suppliers. Researchers should always refer to the supplier's website for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-118919 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Cayman Chemical | 19933 | ≥98% | 1 mg, 5 mg |
| Selleck Chemicals | S8734 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Tocris Bioscience | Not directly available, but related S1P modulators are. | - | - |
| Sigma-Aldrich | Not directly available, but related S1P modulators are. | - | - |
Note: Availability and catalog numbers are subject to change. Please verify with the supplier.
Signaling Pathway
The activation of the S1P₁ receptor by this compound initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.
Experimental Protocols
The following are detailed protocols for common cell-based assays to characterize the activity of this compound.
cAMP Response Element (CRE) Luciferase Reporter Assay
This assay measures the inhibition of adenylyl cyclase activity upon S1P₁ receptor activation by quantifying the change in the expression of a luciferase reporter gene driven by a cAMP response element (CRE).
Experimental Workflow:
Materials:
-
CHO-K1 cells stably co-transfected with the human S1P₁ receptor and a CRE-luciferase reporter vector.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin stock solution (e.g., 10 mM in DMSO).
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., Promega ONE-Glo™).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the CHO-K1-S1P₁-CRE-Luc cells in fresh culture medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Prepare a solution of Forskolin in serum-free medium to a final concentration that robustly stimulates cAMP production (typically 1-10 µM).
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the Forskolin solution to all wells (except for the negative control).
-
Add 50 µL of the diluted this compound solutions to the appropriate wells. For control wells, add 50 µL of serum-free medium with and without Forskolin.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the Forskolin-only treated cells (representing 100% activity).
-
Plot the normalized luminescence against the log concentration of this compound to determine the EC₅₀ value.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. While S1P₁ primarily couples to Gi, co-expression with a promiscuous G protein like Gα16 or the use of specific cell lines can enable a calcium readout.
Experimental Workflow:
Materials:
-
CHO-K1 cells stably expressing the human S1P₁ receptor (and potentially a promiscuous G protein like Gα16).
-
Cell culture medium.
-
Black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding:
-
Seed the S1P₁-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record the baseline fluorescence for a few seconds.
-
The instrument's injector will then add a specific volume of the this compound dilution to each well.
-
Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the normalized response against the log concentration of this compound to determine the EC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the S1P₁ receptor in various biological processes. The provided protocols for the CRE luciferase reporter assay and the calcium mobilization assay offer robust methods for characterizing the potency and efficacy of this compound and other S1P₁ modulators in a cell-based setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
Troubleshooting & Optimization
Technical Support Center: Optimizing CYM5181 Concentration for Cell-Based Assays
Welcome to the technical support center for CYM5181, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR). Upon binding to S1P1, this compound activates intracellular signaling pathways, primarily through Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. S1P1 activation is involved in various cellular processes, including cell migration, proliferation, and immune cell trafficking.
Q2: What are the common cell lines used for studying this compound's effects?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are frequently used for in vitro studies of this compound, particularly when they are engineered to express the S1P1 receptor. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are also relevant for studying processes like cell migration and barrier function.
Q3: What is the reported potency of this compound?
A3: this compound has a reported pEC50 of approximately -8.47.[1][2] This indicates that the concentration of this compound required to elicit a half-maximal response is in the low nanomolar range.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. It is recommended to prepare a stock solution in a suitable solvent, such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues that may arise during cell-based assays with this compound.
Issue 1: Low or No Signal in a cAMP Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. A good starting range is 0.1 nM to 1 µM. |
| Low S1P1 Receptor Expression | Ensure that the cell line used expresses a sufficient level of the S1P1 receptor. This can be verified by qPCR or flow cytometry. |
| Incorrect Assay Timing | The effect of this compound on cAMP levels is often rapid. Optimize the incubation time with the agonist, typically ranging from 15 to 60 minutes. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can affect receptor expression and signaling. |
| Reagent Problems | Verify the activity of forskolin (B1673556) (or other adenylyl cyclase activators) and the quality of the cAMP detection reagents. |
Issue 2: High Background Signal in Functional Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Basal S1P1 Receptor Activity | Some cell lines may exhibit basal S1P1 activity. Ensure you have a proper vehicle control to determine the baseline signal. |
| Serum in Media | Serum contains S1P, which can activate the S1P1 receptor. For sensitive assays, consider serum-starving the cells for a few hours prior to the experiment. |
| Contamination | Mycoplasma or other microbial contamination can affect cellular signaling. Regularly test your cell cultures for contamination. |
Issue 3: Observed Cytotoxicity at Higher Concentrations
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, this compound may exhibit off-target effects. It is crucial to determine the optimal concentration range where specific S1P1 agonism is observed without inducing cell death. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). |
| Prolonged Incubation | Long-term exposure to high concentrations of any compound can be detrimental to cells. Optimize the incubation time for your assay. |
Experimental Protocols & Data
Recommended Starting Concentrations
The optimal concentration of this compound will vary depending on the cell type, receptor expression level, and the specific assay. The following table provides general starting ranges for common cell-based assays.
| Assay Type | Cell Line | Recommended Starting Concentration Range | Typical Incubation Time |
| cAMP Assay | CHO-S1P1, HEK293-S1P1 | 1 nM - 100 nM | 15 - 60 minutes |
| Cell Migration Assay | Endothelial Cells (e.g., HUVEC) | 10 nM - 500 nM | 4 - 24 hours |
| Receptor Internalization | HEK293-S1P1, CHO-S1P1 | 10 nM - 1 µM | 30 minutes - 4 hours |
| Cytotoxicity Assay | Various | 1 µM - 50 µM | 24 - 72 hours |
Detailed Experimental Protocols
1. cAMP Inhibition Assay Protocol
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in S1P1-expressing cells.
-
Cell Seeding: Seed CHO-S1P1 or HEK293-S1P1 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation (Optional): Prior to the assay, you may replace the growth medium with serum-free medium for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Agonist Stimulation: Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C.
-
Adenylyl Cyclase Activation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (to be determined empirically, often around 1-10 µM). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
2. Endothelial Cell Migration (Transwell) Assay Protocol
This protocol measures the chemotactic effect of this compound on endothelial cells.
-
Endothelial Cell Culture: Culture endothelial cells (e.g., HUVECs) to 70-80% confluency.
-
Cell Starvation: Serum-starve the cells for 4-6 hours prior to the assay.
-
Transwell Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.
-
Chemoattractant Addition: Add serum-free medium containing different concentrations of this compound to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest the starved endothelial cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
3. S1P1 Receptor Internalization Assay Protocol
This protocol assesses the ability of this compound to induce the internalization of the S1P1 receptor.
-
Cell Seeding: Seed cells expressing a tagged S1P1 receptor (e.g., GFP-tagged S1P1 in HEK293 cells) onto glass-bottom dishes or plates suitable for imaging.
-
Agonist Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde. If the receptor is not fluorescently tagged, perform immunofluorescence staining for the S1P1 receptor.
-
Imaging and Analysis: Acquire images using a confocal or high-content imaging system. Quantify receptor internalization by measuring the decrease in membrane fluorescence and the increase in intracellular puncta.
Signaling Pathways & Workflows
Caption: S1P1 Signaling Pathway activated by this compound.
Caption: A stepwise workflow for optimizing this compound concentration.
Caption: A logical flowchart for troubleshooting low signal issues.
References
Technical Support Center: CYM5181 In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of CYM5181. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, vascular integrity, and immune regulation.[1][2] Upon activation by an agonist like this compound, the S1P1 receptor is internalized, leading to the sequestration of lymphocytes in secondary lymphoid organs and a reduction of circulating lymphocytes.[1][2] This mechanism of action is of significant interest for the development of therapeutics for autoimmune diseases.[2]
Q2: What are the known solubility properties of this compound?
Q3: What is a recommended vehicle formulation for in vivo administration of this compound?
A3: Based on a successful in vivo study with the structurally related compound CYM-5442, a recommended starting vehicle formulation for this compound in mice is a mixture of 10% DMSO, 10% Tween 80, and 80% water (v/v/v) . It is crucial to prepare this formulation by first dissolving this compound in DMSO before sequentially adding Tween 80 and then water to avoid precipitation.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: Detailed pharmacokinetic (PK) parameters for this compound in rodents have not been published. However, studies on the related compound, CYM-5442, in mice provide valuable insights. After intraperitoneal (i.p.) administration of CYM-5442, a dose- and time-dependent induction of lymphopenia was observed, with serum concentrations in the 50 nM range being effective. The effects of the compound were reversible upon pharmacokinetic clearance. It is important to conduct a pilot PK study to determine the specific parameters for this compound in your experimental model.
Q5: Are there any known toxicity or adverse effects associated with this compound?
A5: There is no specific public data on the in vivo toxicity profile of this compound. As with any S1P1 receptor agonist, potential side effects could be related to its mechanism of action, such as effects on heart rate or blood pressure, although these are often associated with off-target effects on other S1P receptor subtypes. It is essential to include a vehicle-only control group and to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or injection site reactions. A pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo administration of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle | - Incorrect order of solvent addition.- Exceeded solubility limit.- Low temperature of the vehicle. | - Ensure proper mixing order: Always dissolve this compound completely in DMSO first before adding Tween 80, followed by the dropwise addition of water while vortexing.- Determine solubility: If precipitation persists, perform a small-scale solubility test to determine the maximum concentration of this compound in the chosen vehicle.- Gentle warming: Gently warm the vehicle to 37°C to aid dissolution, but be cautious of potential compound degradation. |
| Injection site reaction (e.g., inflammation, irritation) | - Vehicle components (e.g., high DMSO concentration).- pH of the formulation.- Subcutaneous leakage during intraperitoneal injection. | - Optimize vehicle: If possible, reduce the percentage of DMSO in the vehicle, although this may impact solubility.- Check pH: Ensure the final pH of the formulation is close to neutral (pH 7.0-7.4).- Refine injection technique: Ensure proper needle placement for intraperitoneal injections to avoid leakage into the subcutaneous space. |
| Lack of expected biological effect (e.g., no lymphopenia) | - Insufficient dose.- Poor bioavailability.- Compound degradation. | - Dose-response study: Conduct a pilot study with increasing doses of this compound to determine the effective dose range.- Pharmacokinetic analysis: Perform a preliminary pharmacokinetic study to assess the absorption and exposure of this compound in your model.- Fresh formulation: Prepare the dosing solution fresh before each administration to minimize the risk of degradation. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal variation. | - Standardize formulation: Develop a strict and consistent protocol for preparing the dosing solution.- Accurate dosing: Use appropriate syringes and techniques to ensure accurate and consistent administration volumes based on individual animal body weights.- Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
| Signs of animal distress or toxicity (e.g., weight loss, lethargy) | - Compound toxicity.- Vehicle toxicity.- Stress from handling and injection. | - Dose reduction: Lower the dose of this compound.- Vehicle control: Always include a group of animals that receives only the vehicle to assess its potential toxicity.- Acclimatization and handling: Ensure animals are properly acclimatized and use refined handling and injection techniques to minimize stress. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volumes of DMSO, Tween 80, and water needed. For a 1 mg/mL final concentration in a 10 mL volume, you would need 10 mg of this compound, 1 mL of DMSO, 1 mL of Tween 80, and 8 mL of water.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile conical tube. Add the calculated volume of DMSO. Vortex thoroughly until the this compound is completely dissolved and the solution is clear.
-
Add Tween 80: To the this compound/DMSO solution, add the calculated volume of Tween 80. Vortex the mixture for at least 1 minute to ensure it is well-mixed.
-
Add water: Slowly add the calculated volume of sterile water or PBS to the mixture in a dropwise manner while continuously vortexing. This slow addition is critical to prevent precipitation.
-
Final mixing and inspection: Once all the water has been added, continue to vortex for another 2-3 minutes to ensure a homogenous solution or fine suspension. Visually inspect the solution for any signs of precipitation.
-
Administration: Use the freshly prepared formulation for in vivo administration immediately.
Visualizations
Caption: S1P1 signaling pathway activation by this compound.
Caption: Troubleshooting workflow for this compound in vivo administration.
References
CYM5181 Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with CYM5181. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended protocols to ensure the stability and proper handling of this compound in your experiments.
Summary of General Storage Conditions for Small Molecule Inhibitors
For optimal stability, it is crucial to store this compound correctly in both solid and solution forms. The following table summarizes general recommendations for compounds of a similar nature.
| Form | Solvent/Matrix | Storage Temperature | General Stability | Key Considerations |
| Solid (Powder) | - | -20°C | Up to 3 years | Store desiccated to prevent hydration. |
| 4°C | Up to 2 years | Check product-specific datasheet if available. | ||
| In Solution | 100% DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month | Prone to water absorption over time. | ||
| Aqueous Buffer | Not Recommended for Long Term | - | Highly susceptible to hydrolysis. Prepare fresh for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for hydrophobic small molecules like S1P receptor modulators.
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical to maintain the integrity of your compound. For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use vials and store them at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles.[2]
Q3: Can I store this compound in an aqueous solution?
A3: Long-term storage of this compound in aqueous solutions is not recommended due to the risk of hydrolysis and degradation.[3][4] It is best practice to prepare fresh dilutions in your aqueous experimental buffer from your DMSO stock solution on the day of use.
Q4: My this compound was shipped at room temperature. Is it still viable?
A4: Many stable solid compounds are shipped at ambient temperature for the duration of transit. This short period is generally not expected to affect the quality of the product. Upon receipt, you should immediately store the compound at the recommended temperature, typically -20°C for the solid form.[3]
Q5: Can freeze-thaw cycles affect the stability of my this compound in DMSO?
A5: Yes, repeated freeze-thaw cycles can compromise the stability of your compound.[2] Each cycle increases the risk of water absorption into the DMSO, which can lead to compound degradation.[2] Aliquoting your stock solution into single-use volumes is the best way to avoid this issue.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving completely in DMSO.
-
Troubleshooting Steps:
-
Increase Mixing: Vortex the solution for an extended period.
-
Gentle Warming: Warm the solution to 37°C in a water bath. Be cautious not to overheat, as this could degrade the compound.
-
Sonication: Use a bath sonicator to aid in the dissolution of any small aggregates.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous DMSO. Contamination with water can significantly reduce the solubility of hydrophobic compounds.[2]
-
Issue 2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds. While DMSO is miscible with the aqueous medium, the compound itself has low solubility in water and "crashes out" of the solution.
-
Troubleshooting Steps:
-
Lower Final Concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[2]
-
Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion.[5]
-
Use of a Carrier Protein: The inclusion of a carrier protein like bovine serum albumin (BSA) in your final medium can sometimes help to maintain the solubility of hydrophobic compounds.[5]
-
Issue 3: I am observing a loss of this compound activity in my experiment over time.
-
Cause: This could indicate that this compound is unstable in your experimental medium.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Measure the activity of this compound at different time points after its addition to the assay medium. A decrease in activity over time is indicative of instability.[2]
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment to minimize the impact of degradation in the aqueous medium.
-
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolve: Vortex the solution for several minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Sonication/Warming (if necessary): If particles are present, sonicate the tube in a bath sonicator for 5-10 minutes or gently warm it to 37°C.
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-adhesion microcentrifuge tubes.
-
Store: Store the aliquots at -80°C for long-term storage.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for assessing the stability of a small molecule inhibitor like this compound in an experimental buffer.
Caption: General workflow for assessing compound stability in a test buffer.
References
Technical Support Center: Troubleshooting CYM5181-Induced Lymphopenia
Welcome to the technical support center for CYM5181. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on its lymphopenia-inducing effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.
Understanding this compound and Lymphopenia
This compound is a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The primary mechanism of action for S1P1 agonists in inducing lymphopenia involves the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs, such as lymph nodes and Peyer's patches. Consequently, lymphocytes are sequestered in these organs, leading to a rapid and reversible reduction in circulating lymphocyte counts in the peripheral blood.[2]
A chemically optimized version of this compound, known as CYM-5442, has been shown to be a full agonist for S1P1 internalization and phosphorylation. In vivo studies with CYM-5442 have demonstrated its ability to induce and maintain S1P1-dependent lymphopenia in a dose- and time-dependent manner.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected magnitude of lymphopenia induced by this compound's optimized version, CYM-5442?
A1: In mice treated with a 10 mg/kg intraperitoneal (i.p.) dose of CYM-5442, a significant reduction in peripheral blood lymphocytes is observed within 5 hours. This includes a decrease in B-lymphocytes by approximately 63-65% and T-lymphocytes by about 83-85%.[1]
Q2: How quickly does lymphopenia develop after this compound administration, and is it reversible?
A2: S1P1 agonists like CYM-5442 induce rapid lymphopenia, typically observed within hours of administration.[1] This effect is reversible upon clearance of the agonist from the system. The half-life of CYM-5442 in mice is approximately 3 hours, suggesting that lymphocyte counts should begin to recover as the compound is metabolized and eliminated.[2]
Q3: What are the potential off-target effects or side effects associated with S1P1 receptor agonists?
A3: While this compound is selective for S1P1, broader S1P receptor modulators can have off-target effects. Non-selective S1P receptor agonists have been associated with cardiovascular effects such as bradycardia and hypertension, as well as pulmonary and hepatic effects. It is advisable to monitor for any unexpected physiological changes during your experiments.
Q4: Can this compound be used for in vitro studies?
A4: Yes, this compound and its analogs can be used in a variety of in vitro assays to assess S1P1 receptor activation before proceeding to in vivo studies. These assays can include receptor binding assays, receptor internalization studies, and measurement of downstream signaling events like p42/p44 MAPK phosphorylation.[1]
Q5: What is the difference between this compound and CYM-5442?
A5: CYM-5442 is a chemically optimized version of the original hit compound, this compound. It is a highly selective S1P1 agonist.[1] Both compounds are potent S1P1 agonists, with pEC50 values of -8.47 for this compound and -8.91 for CYM-5442 in a CRE-beta-lactamase reporter assay.[1]
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Problem 1: Lower than Expected Lymphopenia
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Preparation or Administration | - Verify Solubility and Stability: Ensure this compound is fully dissolved in a suitable vehicle. Prepare fresh solutions for each experiment to avoid degradation. - Confirm Administration Route and Technique: For intraperitoneal (i.p.) injections, ensure proper technique to avoid injection into the gut or other organs. For oral gavage, confirm accurate delivery to the stomach. |
| Incorrect Dosing | - Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific animal model and experimental conditions. A starting point for a related compound, CYM-5442, is 10 mg/kg i.p. in mice.[1] |
| Timing of Blood Collection | - Time-Course Experiment: Conduct a time-course study to identify the point of maximal lymphopenia. For CYM-5442, significant lymphopenia is observed at 5 hours post-injection.[1] |
| Variability in Animal Model | - Use Age- and Sex-Matched Animals: Ensure consistency in the age and sex of the animals used in your experiments, as these factors can influence immune cell populations. - Acclimatize Animals: Allow sufficient time for animals to acclimatize to the facility and handling to minimize stress-induced physiological changes. |
| Issues with Lymphocyte Analysis | - Optimize Flow Cytometry Panel and Gating: Validate your antibody panel and gating strategy for identifying T- and B-lymphocyte populations in mouse blood. Refer to the detailed protocol below. - Ensure Proper Sample Handling: Process blood samples promptly to maintain cell viability. Use appropriate anticoagulants and lysis buffers. |
Problem 2: High Variability in Lymphopenia Between Animals
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Standardize Injection/Gavage Technique: Ensure all personnel involved in drug administration use a consistent and validated technique. |
| Underlying Health Status of Animals | - Health Screening: Use only healthy animals for your experiments. Any underlying inflammation or infection can affect baseline lymphocyte counts. |
| Stress-Induced Effects | - Minimize Animal Stress: Handle animals gently and consistently. Perform procedures in a quiet and dedicated space. |
Problem 3: Unexpected Adverse Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Monitor Vital Signs: If feasible, monitor heart rate and blood pressure, especially during initial dose-finding studies. - Perform Histological Analysis: At the end of the experiment, collect relevant organs (e.g., heart, lungs, liver) for histological examination to check for any abnormalities. |
| Vehicle-Related Toxicity | - Include Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced effects. |
Data Presentation
Table 1: In Vitro Potency of S1P1 Agonists
| Compound | pEC50 in CRE-beta-lactamase assay |
| This compound | -8.47[1] |
| CYM-5442 | -8.91[1] |
| SEW2871 | -7.54[1] |
Table 2: In Vivo Lymphopenia Induced by CYM-5442 in Mice (10 mg/kg i.p. at 5 hours)
| Cell Population | Percent Decrease vs. Vehicle |
| White Blood Cells (WBC) | 64%[1] |
| B220+ B-cells | 63%[1] |
| CD4+ T-cells | 83%[1] |
| CD8+ T-cells | 84%[1] |
Experimental Protocols
Protocol 1: In Vivo Induction of Lymphopenia in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with 0.5% DMSO and 10% Solutol HS 15)
-
Syringes and needles for i.p. injection
-
Age- and sex-matched mice (e.g., C57BL/6)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in sterile PBS containing 10% Solutol HS 15. The final DMSO concentration should be low (e.g., 0.5%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the exact volume of the dosing solution to be administered.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose for the related compound CYM-5442 is 10 mg/kg.[1]
-
-
Blood Collection:
-
At the desired time point (e.g., 5 hours post-injection), collect peripheral blood from the mice via a suitable method (e.g., submandibular or retro-orbital bleed) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Lymphocyte Analysis:
-
Proceed with flow cytometric analysis of lymphocyte populations as described in Protocol 2.
-
Protocol 2: Flow Cytometry Analysis of Mouse Lymphocyte Populations
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies against mouse:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (helper T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
B220 (CD45R) (B-cell marker)
-
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Aliquot 50-100 µL of whole blood into a FACS tube.
-
Add 1 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature, protected from light.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of FACS buffer, centrifuge, and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the pre-titrated antibody cocktail (e.g., anti-CD45, -CD3, -CD4, -CD8, -B220) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis (Gating Strategy):
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells (if a viability dye is used) or on the lymphocyte population based on FSC and SSC properties.
-
From the live/lymphocyte gate, identify total leukocytes using a CD45 gate.
-
From the CD45+ gate, identify T-cells (CD3+) and B-cells (B220+).
-
From the CD3+ gate, further delineate helper T-cells (CD4+) and cytotoxic T-cells (CD8+).
-
Protocol 3: Histological Analysis of Lymphoid Organs
Materials:
-
Lymph nodes and spleen
-
10% neutral buffered formalin
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the in vivo experiment, euthanize the mice and carefully dissect the lymph nodes (e.g., mesenteric, inguinal) and spleen.
-
Immediately fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded alcohols.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for changes in the architecture of the lymph nodes and spleen, such as lymphocyte depletion in specific areas (e.g., paracortex) and the appearance of empty lymphoid sinuses.
-
Visualizations
References
minimizing off-target effects of CYM5181
Disclaimer: The following information is based on the established knowledge of Sphingosine-1-Phosphate (S1P) receptor modulators. As the specific properties of CYM5181 may vary, this guide should be used as a starting point for experimental design and troubleshooting. Always refer to any specific product documentation available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S1P receptor modulators like this compound?
A1: S1P receptor modulators act as functional antagonists of the Sphingosine-1-Phosphate receptor 1 (S1PR1).[1][2] By binding to S1PR1 on lymphocytes, they induce its internalization and degradation.[2][3] This process prevents lymphocytes from exiting the lymph nodes, leading to a reduction in circulating lymphocytes in the peripheral blood.[4][5] The presumed therapeutic effect in conditions like multiple sclerosis stems from limiting the migration of these inflammatory cells into the central nervous system (CNS).[4][5]
Q2: What are the potential off-target effects associated with S1P receptor modulators?
A2: Off-target effects arise from the interaction of the modulator with other S1P receptor subtypes (S1PR2-5) which are expressed in various tissues, including the heart, lungs, and liver. Potential off-target effects include:
-
Cardiovascular: Transient bradycardia (slowing of the heart rate) and atrioventricular (AV) conduction delays upon treatment initiation.[5]
-
Hepatic: Elevations in liver enzymes (transaminitis).[4]
-
Ophthalmologic: Macular edema.[4]
-
Immunological: Increased risk of infections due to lymphocyte sequestration.[1][4]
Q3: How can I minimize the cardiac off-target effects of this compound at the start of an experiment?
A3: For S1P receptor modulators, a dose-titration strategy is often employed to mitigate initial cardiac effects. Starting with a lower dose and gradually increasing to the desired experimental concentration can help to minimize the risk of bradycardia.[2] For clinical use, first-dose observation and monitoring of heart rate and atrioventricular (AV) conduction is a standard practice for some S1P modulators.[2][5]
Q4: What should I do if I observe cellular toxicity or unexpected phenotypes in my cell-based assays?
A4: Unexpected results in vitro could be due to off-target effects on other S1P receptor subtypes expressed by your cell line.
-
Confirm S1PR1 expression: Verify that your cell line expresses S1PR1 as the primary target.
-
Titrate the concentration: Determine the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target signaling.
-
Use selective antagonists: If you suspect the involvement of other S1P receptors, consider co-treatment with antagonists specific to S1PR2, S1PR3, etc., to isolate the S1PR1-mediated effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Reagent variability. 2. Cell passage number affecting receptor expression. 3. Differences in treatment duration or concentration. | 1. Use freshly prepared solutions of this compound. 2. Maintain a consistent cell passage number for all experiments. 3. Perform a dose-response and time-course experiment to determine optimal conditions. |
| High background in signaling assays | 1. Non-specific binding of this compound. 2. Basal activation of downstream signaling pathways. | 1. Include appropriate vehicle controls. 2. Serum-starve cells prior to stimulation to reduce basal signaling. 3. Consider using a more selective S1P receptor modulator if available for comparison. |
| Unexpected cell morphology changes | Off-target effects on cytoskeletal organization, potentially mediated by S1PR2 or S1PR3. | 1. Document morphological changes with microscopy. 2. Investigate the expression of other S1P receptor subtypes in your cell model. 3. Use specific inhibitors for other S1P receptors to see if the phenotype is reversed. |
Signaling Pathways and Experimental Workflows
S1P Receptor Signaling Pathway
Caption: S1P signaling and the effect of this compound.
Experimental Workflow: Assessing Off-Target Effects
Caption: Workflow for identifying and minimizing off-target effects.
Experimental Protocols
Protocol 1: Monitoring S1PR1 Internalization via Flow Cytometry
-
Cell Preparation: Culture cells expressing a tagged version of S1PR1 (e.g., HA-S1PR1) to near confluency.
-
Treatment: Treat cells with a dose-range of this compound or vehicle control for a specified time course (e.g., 30 minutes, 1 hour, 4 hours).
-
Staining:
-
Harvest cells and wash with ice-cold PBS.
-
For surface S1PR1, stain with an anti-tag primary antibody (e.g., anti-HA) followed by a fluorescently labeled secondary antibody.
-
For total S1PR1, fix and permeabilize the cells before staining.
-
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the S1PR1 signal.
-
Analysis: A decrease in the MFI of surface-stained cells compared to total-stained or vehicle-treated cells indicates receptor internalization.
Protocol 2: Assessing Lymphocyte Egress Inhibition (In Vivo Model)
This is a generalized protocol and requires appropriate animal ethics approval and optimization.
-
Animal Model: Use a relevant rodent model (e.g., mouse or rat).
-
Treatment: Administer this compound or vehicle control to the animals according to the experimental design (e.g., oral gavage daily for 7 days).
-
Blood Collection: Collect peripheral blood samples at baseline and at various time points post-treatment.
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of circulating lymphocytes.
-
Analysis: A significant reduction in peripheral lymphocyte counts in the this compound-treated group compared to the vehicle group indicates successful inhibition of lymphocyte egress.
Quantitative Data Summary
Table 1: Comparison of Select S1P Receptor Modulators (Clinical Data)
| Feature | Fingolimod | Siponimod | Ozanimod | Ponesimod |
| S1PR Selectivity | S1P1, S1P3, S1P4, S1P5 | S1P1, S1P5 | S1P1, S1P5 | S1P1 |
| Half-life | Long | Intermediate | Long (metabolite) | Short |
| First-Dose Observation | Required | Dose Titration | Dose Titration | Dose Titration |
| Lymphocyte Recovery | Slow (1-2 months) | Faster (~1 week) | Faster (~1 week) | Faster (~1 week) |
This table summarizes data from various approved S1P receptor modulators and is intended for comparative purposes only. The properties of this compound may differ.
References
- 1. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
Technical Support Center: CYM5181 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CYM5181 in animal models. The information is designed to help address common challenges and improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-generation agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. As an agonist, this compound binds to and activates S1P1, leading to receptor internalization, phosphorylation, and ubiquitination. This activation can lead to a variety of cellular responses, most notably the sequestration of lymphocytes in secondary lymphoid organs, resulting in peripheral lymphopenia.
Q2: What is the difference between this compound and CYM-5442?
A2: CYM-5442 is a chemically optimized and more potent and selective version of this compound.[1] While both are S1P1 agonists, CYM-5442 exhibits higher potency and selectivity for S1P1 over other S1P receptor subtypes.[1] Much of the recent in vivo research has utilized CYM-5442 due to its improved pharmacological properties.[1][2][3]
Q3: What are the expected in vivo effects of this compound?
A3: The primary and most well-documented in vivo effect of S1P1 agonists like this compound and its analogs is the induction of lymphopenia, characterized by a reduction in the number of circulating lymphocytes in the peripheral blood.[4] This is due to the retention of lymphocytes in the lymph nodes. Other potential effects are model-dependent and can include modulation of endothelial barrier function and reduction of macrophage infiltration in inflammatory models.[2][3]
Q4: How should I prepare this compound for in vivo administration?
Q5: What is a typical dose and route of administration for this compound in mice?
A5: While specific dose-response data for this compound is limited in the provided search results, studies with its more potent analog, CYM-5442, can provide a starting point. For CYM-5442, a dose of 3 mg/kg administered intraperitoneally (i.p.) once daily has been used effectively in a mouse model of acute graft-versus-host disease (aGVHD).[3] It is recommended to perform a dose-finding study for this compound in your specific animal model to determine the optimal dose for achieving the desired biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of expected lymphopenia | Suboptimal Dose: The dose of this compound may be too low to induce a significant reduction in peripheral lymphocyte counts. | Perform a dose-response study to identify the effective dose in your animal model. Start with a dose range informed by studies on analogous compounds like CYM-5442 (e.g., 1-10 mg/kg) and measure lymphocyte counts at various time points post-administration. |
| Ineffective Formulation/Solubility Issues: this compound may not be fully dissolved in the vehicle, leading to inaccurate dosing. | Ensure complete dissolution of the compound. Consider using a vehicle known to improve the solubility of hydrophobic compounds (e.g., a mixture of DMSO, PEG, and Tween 80 in saline). Prepare fresh formulations for each experiment and visually inspect for any precipitation. | |
| Route of Administration: The chosen route of administration (e.g., oral) may result in poor bioavailability. | Consider switching to a parenteral route of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which generally offers higher bioavailability. The analog CYM-5442 has modest oral bioavailability (F=26% in rats).[1] | |
| Timing of Measurement: The time point for measuring lymphocyte counts may not coincide with the peak effect of the compound. | Conduct a time-course experiment to determine the time of maximum lymphopenia after a single dose of this compound. For CYM-5442, lymphopenia is dose and time-dependent.[4] | |
| High variability in animal response | Inconsistent Dosing Technique: Variations in injection volume or technique can lead to inconsistent drug exposure. | Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment to ensure accurate dosing volumes. |
| Animal Strain or Sex Differences: The response to S1P1 agonists can vary between different strains and sexes of animals. | Use a consistent animal strain, sex, and age for all experiments. If using both sexes, analyze the data separately to check for sex-specific effects. | |
| Formulation Instability: The this compound formulation may not be stable over time. | Prepare fresh dosing solutions for each experiment. If a stock solution is used, validate its stability under the storage conditions. | |
| Unexpected side effects or toxicity | Off-Target Effects: Although this compound is an S1P1 agonist, it may have off-target effects at higher concentrations. | Use the lowest effective dose determined from your dose-response studies. Monitor animals closely for any signs of toxicity. |
| Vehicle-Related Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. | Include a vehicle-only control group in your experiments to assess any effects of the vehicle itself. |
Quantitative Data
Table 1: In Vitro Potency of S1P1 Agonists
| Compound | Potency (pEC50) in CRE Transcription Inhibition Assay |
| This compound | -8.47 |
| CYM-5442 | -8.91 |
| SEW2871 | -7.54 |
| Data from a study using CHO cells stably expressing human S1P1.[1] |
Table 2: Pharmacokinetic Parameters of CYM-5442 in Rats
| Parameter | Intravenous (i.v.) | Oral (P.O.) |
| Half-life (t1/2) | 50 minutes | 3 hours |
| Oral Bioavailability (F) | - | 26% |
| Data from a pharmacokinetic study in rats.[1] |
Experimental Protocols
Protocol: Induction of Lymphopenia in Mice with an S1P1 Agonist (Based on CYM-5442 studies)
This protocol provides a general framework. The specific dose of this compound and the timing of measurements should be optimized for your experimental model.
1. Materials:
- This compound
- Vehicle for solubilization (e.g., DMSO, PEG400, Tween 80, 0.9% Saline)
- Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
- Blood collection supplies (e.g., EDTA-coated tubes)
- Flow cytometer and antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220)
2. Preparation of Dosing Solution: a. Prepare a stock solution of this compound in 100% DMSO. b. On the day of the experiment, dilute the stock solution to the final desired concentration using a suitable vehicle. A common vehicle composition is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% saline. c. Ensure the final solution is clear and free of precipitation. d. Prepare a vehicle-only solution for the control group.
3. Animal Dosing: a. Acclimatize animals to the housing conditions for at least one week before the experiment. b. Randomly assign animals to treatment and control groups. c. Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). A typical injection volume is 10 µL/g of body weight.
4. Blood Collection and Analysis: a. Collect peripheral blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours post-dosing). b. Collect blood into EDTA-coated tubes to prevent coagulation. c. Perform a complete blood count (CBC) to determine the total number of lymphocytes. d. For more detailed analysis, use flow cytometry to quantify different lymphocyte subpopulations (e.g., T cells and B cells).
5. Data Analysis: a. Calculate the percentage change in lymphocyte counts relative to the baseline (time 0) for each animal. b. Compare the lymphocyte counts between the this compound-treated group and the vehicle-treated control group at each time point using appropriate statistical tests.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing CYM5181 Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential toxicity issues encountered during long-term studies with CYM5181, a selective S1P1 receptor agonist. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). Its primary mechanism of action involves binding to S1P1 on lymphocytes, which leads to the internalization of the receptor.[1] This process functionally antagonizes the receptor, preventing lymphocytes from exiting lymph nodes and entering the peripheral circulation.[1] The resulting sequestration of lymphocytes in lymphoid tissues is the basis for its potential therapeutic effects in immune-mediated diseases.[2]
Q2: What are the potential long-term toxicities associated with S1P1 receptor agonists like this compound?
A2: While specific long-term toxicity data for this compound is not extensively published, the class of S1P1 receptor modulators is associated with a range of potential adverse effects. These can include cardiovascular issues such as bradycardia (a slow heart rate), particularly upon initiation of treatment, which is often linked to S1P3 receptor activity but can also be an effect of S1P1 agonism.[3][4] Other potential toxicities include hypertension, macular edema, and reduced pulmonary function.[1] Due to their mechanism of action, S1P1 agonists also lead to lymphopenia (a reduction in the number of lymphocytes in the blood), which can increase the risk of infections.[5]
Q3: How does the selectivity of this compound for S1P1 affect its toxicity profile?
A3: The selectivity of an S1P receptor agonist plays a crucial role in its side-effect profile. For instance, the cardiovascular side effects of the non-selective S1P receptor agonist Fingolimod, such as transient bradycardia, are primarily attributed to its agonism of the S1P3 receptor.[3] By selectively targeting S1P1, compounds like this compound are designed to minimize these S1P3-mediated off-target effects.[6] However, on-target effects related to S1P1 activation, such as lymphopenia, are expected.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Long-Term In Vitro Cultures
Q: We are observing significant cell death in our long-term in vitro experiments with this compound. How can we troubleshoot this?
A: Unexpected cell death in long-term cultures can be multifactorial. Here is a step-by-step guide to investigate the issue:
-
Confirm the Identity and Purity of this compound:
-
Ensure the compound is from a reputable source and has been stored correctly.
-
Consider analytical testing (e.g., HPLC-MS) to confirm purity and rule out degradation products that may be toxic.
-
-
Optimize this compound Concentration:
-
Perform a dose-response curve to determine the EC50 for your specific cell type and assay.
-
In long-term studies, it is advisable to use the lowest effective concentration to minimize potential cumulative toxicity.
-
-
Assess the Mechanism of Cell Death:
-
Distinguish between apoptosis and necrosis using assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.[7]
-
The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is a common indicator of necrosis.[7]
-
-
Evaluate Culture Conditions:
-
Ensure that the cell culture medium and supplements are not degrading over the long-term exposure to this compound.
-
Check for microbial contamination, as this can be a common cause of cell death in long-term cultures.
-
-
Consider the Cell Type:
-
The expression levels of S1P receptors can vary between cell types. Confirm that your cell line expresses S1P1 and assess the expression of other S1P receptor subtypes which could mediate off-target effects.
-
Issue 2: Altered Immune Cell Populations in In Vivo Studies
Q: Our in vivo studies with this compound show a dramatic and persistent reduction in peripheral lymphocyte counts. Is this expected, and how should we manage it?
A: A reduction in peripheral lymphocyte counts (lymphopenia) is an expected pharmacodynamic effect of S1P1 receptor agonists like this compound.[5] This is due to the sequestration of lymphocytes in secondary lymphoid organs.[3]
-
Monitoring:
-
Regularly monitor complete blood counts (CBCs) with differentials to track the extent and duration of lymphopenia.
-
Use flow cytometry to analyze specific lymphocyte subsets (e.g., T cells, B cells) in peripheral blood and lymphoid tissues.
-
-
Management and Interpretation:
-
The degree of lymphopenia is typically dose-dependent. If the reduction is more severe than anticipated, consider dose adjustments.
-
Be aware of the potential for an increased risk of infections due to the immunosuppressive effect. Monitor animal health closely for any signs of illness.
-
In the context of autoimmune disease models, this lymphopenia is the intended therapeutic effect.
-
Issue 3: Suspected Cardiovascular or Hepatic Toxicity in Animal Models
Q: We have observed signs of cardiovascular distress (e.g., bradycardia) and elevated liver enzymes in our animal models treated with this compound. How should we proceed?
A: While selective S1P1 agonists are designed to avoid the cardiotoxic effects associated with S1P3 agonism, it is crucial to investigate any signs of toxicity.[6]
-
Cardiovascular Monitoring:
-
For in-depth analysis, use telemetry to continuously monitor heart rate and electrocardiograms (ECG) in conscious, freely moving animals.
-
If bradycardia is confirmed, investigate its onset, duration, and dose-dependency.
-
-
Hepatotoxicity Assessment:
-
Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8]
-
Perform histopathological analysis of liver tissue to look for signs of cellular damage, inflammation, or cholestasis.[9]
-
In vitro models using primary hepatocytes or liver-derived cell lines can be used to further investigate the potential for direct hepatotoxicity.[10][11]
-
Data Presentation
Table 1: Potential Toxicities of S1P Receptor Agonists and Monitoring Parameters
| Toxicity Type | Potential Mechanism | Key Monitoring Parameters | Recommended Assays |
| Cardiovascular | Bradycardia (S1P3 agonism, potential S1P1 contribution)[3][4] | Heart rate, ECG | Telemetry, Langendorff isolated heart preparation |
| Hepatic | Drug-induced liver injury | Serum ALT, AST, bilirubin | Blood chemistry, histopathology of liver tissue |
| Immunological | Lymphopenia (S1P1 agonism)[5] | Peripheral lymphocyte counts | Complete blood count with differential, flow cytometry |
| Ocular | Macular Edema | Retinal thickness, visual acuity | Optical coherence tomography (OCT), fundoscopy |
| Pulmonary | Reduced pulmonary function | Forced expiratory volume | Spirometry (in larger animal models) |
Methodologies
Protocol 1: In Vitro Assessment of Apoptosis vs. Necrosis
-
Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Incubate cells in the dark for 15 minutes. Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 2: Assessment of Hepatotoxicity in Rodent Models
-
Dosing and Sample Collection: Administer this compound to rodents according to the study protocol. Collect blood samples via tail vein or cardiac puncture at predetermined time points.
-
Serum Biochemistry: Centrifuge blood to separate serum. Analyze serum for ALT and AST levels using a clinical chemistry analyzer.
-
Histopathology: At the end of the study, euthanize the animals and perfuse the liver with saline followed by 10% neutral buffered formalin. Embed the liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, and other abnormalities.
Visualizations
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Suspected this compound Toxicity.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selecting against S1P3 enhances the acute cardiovascular tolerability of 3-(N-benzyl)aminopropylphosphonic acid S1P receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
unexpected phenotypes in CYM5181 treated mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes in mice treated with CYM5181, a selective S1P5 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic agonist for the Sphingosine-1-Phosphate Receptor 5 (S1P5). S1P5 is a G protein-coupled receptor predominantly expressed in the central nervous system (CNS), particularly on oligodendrocytes, and on immune cells such as natural killer (NK) cells.[1][2][3] Its activation is involved in regulating immune cell trafficking, maintaining blood-brain barrier integrity, and modulating oligodendrocyte migration and survival.[3][4][5]
Q2: What are the expected phenotypes in mice treated with an S1P5 agonist like this compound?
A2: Based on the known functions of S1P5, expected phenotypes would primarily involve the immune and central nervous systems. These may include alterations in the distribution of peripheral lymphocytes and NK cells, and potential effects on myelination or blood-brain barrier function.[6][7][8]
Q3: We are observing unexpected cardiac effects (bradycardia) in our this compound-treated mice. Is this a known off-target effect?
A3: While this compound is designed to be selective for S1P5, off-target effects on other S1P receptors, particularly S1P1 and S1P3 which are known to regulate heart rate, are a possibility.[9] First-generation S1P receptor modulators, like Fingolimod, have known cardiac side effects.[9][10][11] It is crucial to assess the selectivity of your batch of this compound.
Q4: Our mice are showing signs of increased susceptibility to infections. Could this be related to this compound treatment?
A4: Yes, this is a plausible, though potentially unexpected, phenotype. S1P5 plays a role in the trafficking of immune cells, including NK cells.[2][8] Agonism of S1P receptors can lead to the sequestration of lymphocytes in lymphoid organs, potentially impairing the immune response to pathogens.[9][11] This has been observed with other S1P receptor modulators.[11]
Q5: We have observed unexpected changes in kidney function tests in our treated mice. Is there a link between S1P5 and renal function?
A5: Recent studies in S1P5 knockout mice suggest a role for this receptor in the progression of kidney fibrosis.[12][13] Specifically, S1P5 deficiency was shown to ameliorate adenine-induced nephropathy.[12][13] Therefore, chronic agonism of S1P5 with this compound could potentially exacerbate certain kidney pathologies, which might manifest as unexpected changes in renal function markers.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Phenotypes (e.g., Bradycardia, Arrhythmias)
| Possible Cause | Troubleshooting Steps |
| Off-target activity on S1P1/S1P3 receptors | 1. Verify Compound Selectivity: Test the activity of your this compound batch against a panel of S1P receptors (S1P1-5).2. Dose-Response Study: Perform a dose-response experiment to see if the cardiac effects are dose-dependent. Lower doses might retain S1P5-specific effects while minimizing off-target cardiac effects.3. Use a More Selective Agonist: If available, compare results with a different, structurally unrelated S1P5 agonist. |
| Strain-specific sensitivity | 1. Test in a Different Mouse Strain: The expression and function of S1P receptors can vary between mouse strains. Test this compound in a different genetic background (e.g., BALB/c vs. C57BL/6). |
| Vehicle-related effects | 1. Vehicle Control Group: Ensure you have a robust vehicle-only control group to rule out any effects of the delivery vehicle. |
Issue 2: Increased Susceptibility to Infections
| Possible Cause | Troubleshooting Steps |
| S1P5-mediated immune cell sequestration | 1. Immunophenotyping: Perform flow cytometry on peripheral blood, spleen, and lymph nodes to quantify lymphocyte and NK cell populations. Compare this compound-treated mice with vehicle controls.2. Challenge Study: Conduct a controlled infection study (e.g., with a mild pathogen) to quantify the impact on immune response.3. Time-Course Analysis: Evaluate the onset and duration of immune cell changes relative to the treatment schedule. |
| Off-target immunosuppressive effects | 1. In Vitro Lymphocyte Proliferation Assay: Test the direct effect of this compound on T-cell proliferation in vitro to assess for broader immunosuppressive activity. |
Experimental Protocols
Protocol 1: Assessment of In Vivo Cardiovascular Parameters
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice to handling and restraint for 5-7 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Telemetry or Tail-Cuff Plethysmography:
-
Telemetry (Gold Standard): Surgically implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG) and blood pressure. Allow for a 7-10 day recovery period post-surgery before drug administration.
-
Tail-Cuff Plethysmography: For non-invasive measurement of heart rate and blood pressure. Acclimatize mice to the apparatus for several days before recording baseline measurements.
-
-
Data Acquisition: Record baseline cardiovascular parameters for at least 3 consecutive days before treatment. Following administration of this compound or vehicle, record data at regular intervals (e.g., 1, 2, 4, 8, 24 hours post-dose).
-
Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT) compared to baseline and vehicle controls.
Protocol 2: Immunophenotyping by Flow Cytometry
-
Animal Model and Treatment: As described above.
-
Tissue Collection: At the desired time point post-treatment, euthanize mice and collect peripheral blood (via cardiac puncture into EDTA-coated tubes), spleen, and lymph nodes (e.g., inguinal, axillary).
-
Single-Cell Suspension Preparation:
-
Blood: Perform red blood cell lysis.
-
Spleen and Lymph Nodes: Mechanically dissociate tissues and pass through a 70 µm cell strainer to obtain single-cell suspensions.
-
-
Antibody Staining:
-
Count cells and aliquot approximately 1x10^6 cells per sample.
-
Stain with a cocktail of fluorescently-labeled antibodies against cell surface markers for T-cells (CD3, CD4, CD8), B-cells (B220), and NK cells (NK1.1, CD49b).
-
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer.
-
Data Analysis: Gate on specific immune cell populations and quantify their absolute numbers and percentages in each tissue. Compare results between this compound-treated and vehicle control groups.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Heart Rate in C57BL/6 Mice
| Treatment Group | Dose (mg/kg) | Mean Heart Rate (BPM) at 2h Post-Dose | % Change from Baseline |
| Vehicle | 0 | 550 ± 25 | -2% |
| This compound | 1 | 540 ± 30 | -4% |
| This compound | 10 | 480 ± 35 | -15% |
| This compound | 30 | 410 ± 40 | -28% |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Hypothetical Effect of this compound on Peripheral Blood Lymphocyte Counts
| Treatment Group (10 mg/kg) | Time Post-Dose | CD4+ T-cells (cells/µL) | CD8+ T-cells (cells/µL) | NK cells (cells/µL) |
| Vehicle | 24h | 1500 ± 200 | 800 ± 100 | 300 ± 50 |
| This compound | 24h | 600 ± 150 | 350 ± 80 | 120 ± 40** |
**p < 0.01 compared to vehicle control.
Visualizations
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. S1PR5 - Wikipedia [en.wikipedia.org]
- 3. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Sphingosine 1-phosphate receptor 5 (S1PR5) regulates the peripheral retention of tissue-resident lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Potential adverse events associated with sphingosine-1-phosphate (S1P) receptor modulators in patients with multiple sclerosis: an analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 12. Sphingosine 1-Phosphate Receptor 5 (S1P5) Knockout Ameliorates Adenine-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine 1-Phosphate Receptor 5 (S1P5) Knockout Ameliorates Adenine-Induced Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5181 experimental variability and reproducibility
Welcome to the technical support center for CYM5181. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter during experiments with this novel S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), with a pEC50 of approximately -8.47.[1][2] As an S1P1 agonist, it activates the receptor, which is a G protein-coupled receptor (GPCR). This activation primarily couples to the inhibitory G-protein (Gi), leading to the regulation of downstream signaling pathways such as the ERK1/2 pathway.[3] This signaling cascade is involved in various cellular processes, including lymphocyte trafficking.[4][5] this compound has been shown to be a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[2]
Q2: I am observing high variability in my EC50 values for this compound in my cell-based assays. What are the potential causes?
A2: Variability in EC50 values is a common issue in cell-based assays and can stem from several factors. These include:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered receptor expression and signaling efficiency. It is crucial to use cells within a consistent and low passage range.
-
Cell Health and Confluency: Ensure your cells are healthy and plated at a consistent confluency for each experiment. Over-confluent or stressed cells will respond differently.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous lipids, including S1P, which can interfere with the assay. It is recommended to either use a consistent lot of FBS or to serum-starve the cells prior to the experiment.
-
Reagent Preparation: Inconsistent preparation of this compound dilutions can lead to significant variability. Ensure accurate and consistent serial dilutions.
Q3: My cells are showing signs of toxicity or reduced viability after treatment with this compound. Is this expected?
A3: While this compound is a specific S1P1 agonist, high concentrations or prolonged exposure can potentially lead to off-target effects or cellular stress, as with many small molecules. It is important to first perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line that elicits a robust signaling response without compromising cell viability. A standard cytotoxicity assay, such as an MTT or LDH assay, can be run in parallel with your functional assays to monitor cell health.
Q4: I am not observing the expected downstream signaling (e.g., ERK phosphorylation) after this compound treatment. What should I check?
A4: If you are not seeing the expected downstream signaling, consider the following troubleshooting steps:
-
Confirm S1P1 Receptor Expression: Verify that your cell line expresses sufficient levels of the S1P1 receptor. This can be done via qPCR, western blot, or flow cytometry.
-
Assay Kinetics: The kinetics of downstream signaling events can be transient. Perform a time-course experiment to identify the peak response time for the specific signaling event you are measuring.
-
Antibody and Reagent Quality: Ensure that the antibodies and other reagents used for detecting the downstream signal are validated and of high quality.
-
Positive Control: Include a known S1P1 agonist or S1P itself as a positive control to ensure that the signaling pathway is responsive in your cells.
Troubleshooting Guides
Issue 1: High Background Signal in Functional Assays
| Potential Cause | Recommended Solution |
| Endogenous S1P in Serum | Serum-starve cells for 4-18 hours prior to the assay. Alternatively, use charcoal-stripped serum to remove lipids. |
| Constitutive Receptor Activity | This can be inherent to the cell line. Ensure you are using an appropriate baseline correction. In some cases, an inverse agonist can be used to demonstrate baseline signal reduction. |
| Assay Buffer Components | Some buffer components can interfere with the assay. Test different buffer formulations and ensure they are free of interfering substances. |
| Plate Reader Settings | Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio. |
Issue 2: Inconsistent Lot-to-Lot Performance of this compound
| Potential Cause | Recommended Solution |
| Compound Stability | Store this compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh working solutions for each experiment from a concentrated stock. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.1%). |
| Quality Control | If you suspect lot-to-lot variability, it is advisable to perform a quality control check on the new lot by running a parallel dose-response curve against a previously validated lot. |
Data Presentation: Illustrative Data on Experimental Variability
Table 1: Effect of Cell Passage Number on this compound EC50 in a Calcium Mobilization Assay
| Cell Passage Number | Mean EC50 (nM) | Standard Deviation |
| 5 | 1.5 | 0.2 |
| 15 | 2.1 | 0.8 |
| 25 | 5.8 | 2.5 |
This hypothetical data illustrates a common trend where increasing cell passage number can lead to decreased potency and increased variability.
Table 2: Impact of Serum Starvation on Assay Window in a cAMP Assay
| Condition | Basal Signal (RLU) | This compound Stimulated Signal (RLU) | Signal-to-Background Ratio |
| No Serum Starvation | 15,000 | 45,000 | 3.0 |
| 4-hour Serum Starvation | 5,000 | 50,000 | 10.0 |
| 18-hour Serum Starvation | 4,500 | 55,000 | 12.2 |
This hypothetical data demonstrates that serum starvation can significantly reduce background signal and improve the assay window.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following S1P1 receptor activation by this compound.
-
Cell Plating: Plate CHO-K1 cells stably expressing human S1P1 in a black, clear-bottom 96-well plate at a density of 50,000 cells per well. Allow cells to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Compound Preparation: During the incubation, prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentration.
-
Assay Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injection system. Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission).
-
Data Acquisition: Record a baseline fluorescence for 10-20 seconds. Inject 100 µL of the 2x this compound dilutions into the corresponding wells. Continue to record the fluorescence signal for at least 120 seconds.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound upon binding to the S1P1 receptor.
General Experimental Workflow for this compound Characterization
Caption: A typical workflow for characterizing the activity of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
Technical Support Center: Validating CYM5181 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of CYM5181, a potent and selective S1P1 receptor agonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1PR1), with a pEC50 value of -8.47. S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi. Upon activation by an agonist like this compound, S1PR1 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This activation also promotes the phosphorylation and activation of downstream signaling pathways, such as the p42/p44 MAPK (ERK) pathway.[3] Furthermore, agonist binding induces S1PR1 phosphorylation, ubiquitination, and subsequent internalization from the cell surface.[3][4]
Q2: How can I confirm that my new cell line expresses S1PR1?
A2: Before initiating functional assays, it is crucial to confirm the expression of S1PR1 in your cell line of interest. This can be achieved through several methods:
-
Western Blot: Use a validated S1PR1 antibody to detect the protein in your cell lysates. It is recommended to compare the signal in your cell line to a positive control cell line known to express S1PR1 and a negative control (or S1PR1 knockout) cell line.[5][6]
-
Immunofluorescence (IF): This method allows for the visualization of S1PR1 localization within the cell.
-
Quantitative PCR (qPCR): Measure the mRNA expression level of the S1PR1 gene.
Q3: What are the key functional assays to validate this compound activity?
A3: The primary functional assays to confirm this compound activity as an S1PR1 agonist are:
-
cAMP Assay: To measure the decrease in intracellular cAMP levels upon this compound stimulation, typically after stimulating adenylyl cyclase with forskolin (B1673556).[2][7]
-
ERK/MAPK Phosphorylation Assay: To detect the activation of the downstream MAPK signaling pathway by measuring the increase in phosphorylated ERK (p-ERK) via Western blot.[8]
-
S1PR1 Internalization Assay: To observe the agonist-induced translocation of the S1PR1 receptor from the plasma membrane to intracellular compartments.[9][10]
Q4: My this compound is not showing activity. What are the possible reasons?
A4: There are several potential reasons for a lack of this compound activity:
-
Low or no S1PR1 expression: Confirm receptor expression in your cell line using the methods described in Q2.
-
Compound integrity: Ensure the this compound you are using is of high purity and has not degraded.
-
Incorrect assay conditions: Review the experimental protocols for optimal cell density, serum starvation conditions, incubation times, and reagent concentrations.
-
Cell line specific factors: The new cell line may have unique characteristics that affect S1PR1 signaling.
Troubleshooting Guides
cAMP Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven stimulation. | Ensure uniform cell seeding and careful pipetting. Use a multichannel pipette for reagent addition. |
| No significant decrease in cAMP with this compound | Low S1PR1 expression, inactive compound, or suboptimal forskolin concentration. | Verify S1PR1 expression. Test a fresh aliquot of this compound. Optimize the forskolin concentration to achieve a robust but not saturating cAMP signal.[2] |
| High basal cAMP levels | Constitutive receptor activity or high phosphodiesterase (PDE) activity. | Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer to prevent cAMP degradation.[2][11] |
| Agonist-stimulated cAMP level exceeds the linear range of the standard curve | Cell density is too high, or phosphodiesterase inhibition is too strong. | Reduce the number of cells per well. Test the assay with and without a PDE inhibitor.[12] |
Western Blot for p-ERK Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Weak or no p-ERK signal | Insufficient this compound stimulation, short incubation time, or degraded samples. | Optimize this compound concentration and perform a time-course experiment (e.g., 5, 15, 30 minutes) to find the peak phosphorylation time.[13] Ensure samples are kept on ice and use phosphatase inhibitors during lysis.[3] |
| High background | Inappropriate blocking buffer or non-specific antibody binding. | Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains casein which can be phosphorylated.[1] Optimize primary and secondary antibody concentrations. |
| Inconsistent results | Variable protein loading or transfer efficiency. | Normalize protein concentration before loading. Use a total ERK antibody as a loading control on the same membrane after stripping.[1][13] |
| Multiple non-specific bands | Antibody is not specific or is used at too high a concentration. | Use a highly specific phospho-ERK antibody. Perform a titration of the primary antibody to find the optimal concentration. |
S1PR1 Internalization Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No observable receptor internalization | Low S1PR1 expression, inactive compound, or insufficient incubation time. | Confirm S1PR1 expression. Test a fresh aliquot of this compound. Perform a time-course experiment (e.g., 30, 60, 120 minutes) to determine the optimal internalization time.[10] |
| High background fluorescence | Non-specific antibody binding or autofluorescence of the cells. | Include proper controls (e.g., secondary antibody only). Use an appropriate blocking solution. Check for cellular autofluorescence at the imaging wavelengths. |
| Difficulty in quantifying internalization | Subjective analysis or inconsistent imaging parameters. | Use image analysis software to quantify the change in membrane vs. intracellular fluorescence. Maintain consistent imaging settings (laser power, exposure time) across all samples. |
| Rapid receptor recycling | The time point of observation may be after the receptor has recycled back to the membrane. | Perform a time-course experiment with shorter intervals to capture the peak internalization before significant recycling occurs.[14] |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by this compound.
-
Cell Preparation:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Prior to the assay, serum-starve the cells for 2-4 hours in a serum-free medium.
-
-
Assay Procedure:
-
Aspirate the serum-free medium and add assay buffer (e.g., HBSS with 0.1% BSA and a PDE inhibitor like 500 µM IBMX).
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add a pre-determined EC80 concentration of forskolin to all wells (except for the negative control) and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) following the manufacturer's instructions.[15][16]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.
-
Calculate the EC50 value for this compound.
-
Protocol 2: Western Blot for ERK Phosphorylation
This protocol details the detection of increased p-ERK levels in response to this compound.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes).
-
Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[8]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Protocol 3: S1PR1 Internalization Assay (Immunofluorescence)
This protocol describes the visualization of S1PR1 internalization using immunofluorescence microscopy.
-
Cell Preparation and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 2-4 hours.
-
Treat cells with this compound (at a concentration around its EC50) for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for detecting intracellular receptors).
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against S1PR1 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal or fluorescence microscope.
-
Capture images and analyze the subcellular localization of S1PR1. In untreated cells, the signal should be predominantly at the plasma membrane, while in this compound-treated cells, the signal will appear in intracellular vesicles.
-
Visualizations
Caption: Signaling pathway of the S1PR1 agonist this compound.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for this compound activity validation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. scholarcommons.scu.edu [scholarcommons.scu.edu]
- 15. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 16. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Comparative Analysis of CYM5181 and FTY720 in Multiple Sclerosis Models: A Data-Driven Guide
A comprehensive review of existing literature reveals a significant disparity in the publicly available data for CYM5181 and FTY720 (Fingolimod) in preclinical models of multiple sclerosis (MS). While FTY720 is a well-characterized compound with extensive research supporting its efficacy in experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS, there is a notable absence of published studies detailing the in vivo effects of this compound in the same context. This guide, therefore, provides a detailed overview of FTY720's performance in MS models and highlights the current knowledge gap regarding this compound.
FTY720 (Fingolimod): A Profile in Multiple Sclerosis Models
FTY720, a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis.[1] Its mechanism of action and efficacy have been extensively studied in various EAE models.
Mechanism of Action
In vivo, FTY720 is phosphorylated to FTY720-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[1][2] This antagonism leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise mediate autoimmune-driven inflammation and demyelination.[1][2] Beyond its effects on lymphocyte trafficking, studies suggest that FTY720 may also exert direct effects within the CNS by modulating S1P receptors on astrocytes and other neural cells.[3]
dot
Efficacy in EAE Models
Clinical scores in EAE models are used to quantify disease severity, typically on a scale from 0 (no disease) to 5 (moribund). Studies have consistently demonstrated the efficacy of FTY720 in reducing these scores in both prophylactic (treatment initiated before disease onset) and therapeutic (treatment initiated after disease onset) settings.
| Treatment Regimen | Animal Model | FTY720 Dose (mg/kg) | Outcome on EAE Clinical Score | Reference |
| Prophylactic | C57BL/6 Mice | 3 and 10 | Suppressed disease onset and progression | [3] |
| Prophylactic | Lewis Rats | 0.1 - 1 | Almost completely prevented EAE development | [2] |
| Therapeutic | C57BL/6 Mice | 10 | Ameliorated disease severity | [3] |
| Therapeutic | Lewis Rats | Not Specified | Significantly inhibited disease progression | [2] |
Experimental Protocols: EAE Induction and FTY720 Treatment
A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.
dot
This compound: The Unanswered Questions
Despite being identified as an S1P1 receptor agonist, a thorough search of scientific literature and preclinical study databases did not yield any specific data on the efficacy, dose-response, or mechanism of action of this compound in EAE or other in vivo models of multiple sclerosis. This lack of publicly available information prevents a direct, data-driven comparison with FTY720.
Conclusion
FTY720 (Fingolimod) is a well-established S1P receptor modulator with a clear mechanism of action and proven efficacy in reducing disease severity in preclinical models of multiple sclerosis. Its effects on lymphocyte sequestration are a key component of its therapeutic benefit. In stark contrast, the preclinical profile of this compound in the context of MS models remains undefined in the public domain. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap. Future preclinical studies are necessary to elucidate the potential of this compound as a therapeutic agent for multiple sclerosis and to enable a meaningful comparison with existing treatments like FTY720. Until such data becomes available, any consideration of this compound for MS remains speculative.
References
A Comparative Guide to CYM5181 and CYM-5442: Two Generations of S1P1 Receptor Agonists
For researchers and drug development professionals navigating the landscape of sphingosine-1-phosphate receptor 1 (S1P1) agonists, understanding the nuances between available compounds is critical. This guide provides a detailed, data-driven comparison of two notable S1P1 agonists: CYM5181 and its chemically optimized successor, CYM-5442. By examining their performance, selectivity, and the experimental protocols used for their evaluation, this document aims to equip scientists with the information necessary to make informed decisions for their research.
At a Glance: Key Performance Indicators
CYM-5442 was developed as a chemical optimization of this compound, resulting in a significant enhancement in potency and selectivity for the S1P1 receptor. The following table summarizes the key quantitative data for both agonists.
| Parameter | This compound | CYM-5442 | Reference |
| Potency (pEC50) | -8.47 | -8.91 | [1] |
| EC50 | ~33.9 nM | 1.35 ± 0.25 nM | [1] |
| S1P1 Agonist Activity | Full Agonist | Full Agonist | [1] |
| Selectivity Profile | |||
| S1P1 | Agonist | Potent, Full Agonist | [1] |
| S1P2 | Data Not Available | No Activity | [1] |
| S1P3 | Data Not Available | No Activity | [1] |
| S1P4 | Data Not Available | No Activity | [1] |
| S1P5 | Data Not Available | 20% activity at 10 µM | [1] |
In-Depth Analysis
CYM-5442 stands out as a highly potent and selective S1P1 agonist. It is approximately 20-fold more potent than its predecessor, this compound, in inhibiting forskolin-stimulated CRE transcription.[1] This enhanced potency translates to a lower effective concentration required to elicit a biological response.
Functionally, CYM-5442 has been demonstrated to be a full agonist for S1P1-dependent processes, including receptor phosphorylation, internalization, and ubiquitination.[1] In vivo studies have confirmed its efficacy in inducing and maintaining S1P1-dependent lymphopenia, a hallmark of S1P1 agonism, by decreasing circulating B- and T-lymphocytes.[1]
S1P1 Signaling Pathway
Activation of the S1P1 receptor by agonists like this compound and CYM-5442 initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical S1P1 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and CYM-5442.
CRE-β-Lactamase Reporter Gene Assay for Potency Determination
This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP response element (CRE)-mediated gene transcription.
-
Cell Line: CHO-K1 cells stably expressing human S1P1 and a CRE-β-lactamase reporter gene.
-
Protocol:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Cells are treated with varying concentrations of the S1P1 agonist (this compound or CYM-5442) for a specified pre-incubation period.
-
Forskolin (B1673556) is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
After incubation, the β-lactamase substrate is added.
-
The hydrolysis of the substrate by β-lactamase, which is proportional to the inhibition of the forskolin response, is measured using a fluorescence plate reader.
-
The pEC50 values are calculated from the dose-response curves.[1]
-
S1P1 Receptor Phosphorylation Assay
This assay determines the ability of an agonist to induce the phosphorylation of the S1P1 receptor.
-
Cell Line: HEK293 cells stably expressing S1P1-GFP.
-
Protocol:
-
Cells are labeled with [³²P]orthophosphate.
-
Cells are treated with the agonist (e.g., 500 nM CYM-5442) for various time points.
-
Cell lysates are prepared, and the S1P1-GFP receptor is immunoprecipitated using an anti-GFP antibody.
-
The immunoprecipitates are resolved by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated S1P1 receptor.[1]
-
S1P1 Receptor Internalization Assay
This assay visualizes the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.
-
Cell Line: HEK293 cells stably expressing S1P1-GFP.
-
Protocol:
-
Cells are grown on glass-bottom dishes.
-
Cells are treated with the agonist (e.g., 500 nM CYM-5442).
-
The localization of S1P1-GFP is monitored over time using fluorescence microscopy.
-
Internalization is observed as the movement of the GFP signal from the cell periphery to intracellular vesicles.[1]
-
In Vivo Lymphopenia Assay
This assay assesses the in vivo efficacy of S1P1 agonists by measuring their effect on peripheral lymphocyte counts.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Mice are administered the S1P1 agonist (e.g., CYM-5442 at 10 mg/kg, i.p.) or vehicle.
-
At various time points post-administration, blood samples are collected.
-
Complete blood counts, including total white blood cells, lymphocytes, and other leukocyte populations, are determined using an automated hematology analyzer.
-
The percentage reduction in lymphocyte counts in agonist-treated mice is calculated relative to vehicle-treated controls.[1]
-
Experimental Workflow: Evaluating a Novel S1P1 Agonist
The following diagram outlines a typical workflow for the preclinical evaluation of a novel S1P1 agonist, from initial screening to in vivo efficacy studies.
Conclusion
The evolution from this compound to CYM-5442 represents a clear advancement in the development of selective S1P1 receptor agonists. With its superior potency and well-defined selectivity profile, CYM-5442 serves as a more precise tool for investigating S1P1 biology and as a more promising scaffold for therapeutic development. This guide provides the foundational data and experimental context to aid researchers in selecting the appropriate agonist for their specific needs and in designing rigorous experiments to further elucidate the role of S1P1 signaling.
References
Independent Verification of CYM5181's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CYM5181's performance with alternative Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking. The primary mechanism of action for this compound and similar S1P1 agonists involves binding to S1P1 on lymphocytes, which leads to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from egressing from lymph nodes into the peripheral blood and central nervous system (CNS), thereby reducing inflammation in autoimmune diseases such as multiple sclerosis. This guide provides a comparative analysis of this compound against other well-established S1P1 modulators: Ponesimod, Ozanimod, and Siponimod.
Comparative Analysis of S1P1 Agonist Activity
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their binding affinity and functional potency at S1P1 and other S1P receptor subtypes. This data is crucial for understanding the selectivity and potential off-target effects of these compounds.
Table 1: S1P1 Receptor Binding Affinity
| Compound | Binding Assay Type | S1P1 Affinity (Kd/Ki, nM) | Reference |
| This compound | Not specified | Not explicitly quantified in reviewed literature | |
| Ponesimod | Compensated Interferometric Reader (CIR) | Kd = 2.09 ± 0.27 | [1] |
| Ozanimod | Competitive Radioligand Binding ([3H]-ozanimod) | Ki = 0.34 ± 0.05 | [2] |
| Siponimod | Compensated Interferometric Reader (CIR) | Kd = 0.80 ± 0.97 | [1] |
Table 2: S1P Receptor Functional Potency (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Assay Type | Reference |
| This compound | ~3.4 (pEC50=8.47) | >10,000 | >10,000 | >10,000 | >10,000 | CRE-beta-lactamase | [3] |
| Ponesimod | 5.7 | >10,000 | ~855 | Not specified | Not specified | Not specified | [4] |
| Ozanimod | 0.16 (cAMP) / 0.41 (GTPγS) | >10,000 | >10,000 | >10,000 | 11 | cAMP/GTPγS/β-arrestin | [5] |
| Siponimod | 0.39 | >10,000 | >1000 | 750 | 0.98 | Not specified | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CYM5181 and Siponimod in S1P1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of CYM5181, a novel Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, and siponimod (B560413) (Mayzent®), an approved S1P receptor modulator for the treatment of multiple sclerosis. This comparison focuses on their performance, supported by experimental data, to inform research and development decisions. For the purposes of a more comprehensive comparison, data for CYM-5442, a chemically optimized and more extensively studied analog of this compound, is included.
Mechanism of Action
Both this compound and siponimod target the S1P1 receptor, a key regulator of lymphocyte trafficking. Agonism at this receptor leads to its internalization, effectively trapping lymphocytes in the lymph nodes and preventing their migration to sites of inflammation, such as the central nervous system (CNS) in autoimmune diseases like multiple sclerosis.[1] Siponimod is a selective modulator of both S1P1 and S1P5 receptors and acts as a functional antagonist, causing the internalization and degradation of S1P1 receptors on T and B cells.[2] This prevents lymphocyte egress from lymphoid tissues.[2] this compound and its analog CYM-5442 are potent and selective agonists of the S1P1 receptor.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for CYM-5442 and siponimod, focusing on their in vitro activity, pharmacokinetic properties, and in vivo effects.
Table 1: In Vitro Receptor Activity
| Parameter | CYM-5442 | Siponimod |
| Target(s) | S1P1 | S1P1, S1P5 |
| pEC50 (S1P1) | 8.91 | Not Reported |
| EC50 (S1P1) | 1.35 nM[4] | 0.39 nM[5] |
| EC50 (S1P5) | Inactive[4] | 0.98 nM[5] |
| Selectivity | Highly selective for S1P1 over S1P2, S1P3, S1P4, and S1P5.[4] | Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4.[5] |
Table 2: Pharmacokinetic Profile
| Parameter | CYM-5442 | Siponimod (in humans) |
| Oral Bioavailability (F) | 26% (in rats)[3] | >70%[5] |
| Half-life (t½) | 3 hours (oral, in rats)[6] | ~30 hours[5] |
| Time to Max. Concentration (Tmax) | Not Reported | ~4 hours[5] |
| Volume of Distribution (Vd) | Not Reported | 124 L[5] |
| Brain Penetration | Yes, Brain-to-Plasma Ratio of 13:1 (in mice)[3] | Yes, detected in cerebrospinal fluid.[5] |
Table 3: In Vivo Efficacy
| Parameter | CYM-5442 | Siponimod |
| Lymphocyte Sequestration | Decreased B-lymphocytes by 65% and T-lymphocytes by 85% from vehicle in mice.[3] | In patients with secondary progressive MS, CD4+ T cells were reduced by 97% and CD19+ B cells by 93% from baseline at 6 months.[2] |
| In Vivo Model Efficacy | Significantly inhibited acute graft-versus-host disease in mice.[6][7] Attenuated neurological deficits and reduced brain edema in a mouse model of traumatic brain injury.[8][9] | Reduced the risk of disability progression in patients with secondary progressive multiple sclerosis.[1] |
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling and Functional Antagonism
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to Gi proteins. Upon agonist binding, the G protein is activated, leading to downstream signaling. Simultaneously, the agonist-bound receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and targets the receptor for internalization into endosomes. This internalization is the basis of functional antagonism, as it removes the receptor from the cell surface, preventing lymphocytes from responding to the S1P gradient that guides their egress from lymph nodes.
Caption: S1P1 receptor signaling pathway leading to functional antagonism.
Experimental Workflow for Functional Assays
The functional activity of S1P1 receptor modulators is typically assessed using a combination of in vitro assays, including GTPγS binding assays to measure G protein activation and β-arrestin recruitment assays to evaluate receptor desensitization and internalization pathways.
Caption: Workflow for in vitro functional characterization of S1P1 modulators.
Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the S1P1 receptor.
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl2, and GDP.
-
Reaction Mixture: Membranes are incubated with increasing concentrations of the test compound (this compound or siponimod) in the presence of [35S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 60 minutes to allow for the exchange of GDP for [35S]GTPγS on activated Gα subunits.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the compound concentration to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor.
-
Cell Line: A stable cell line co-expressing the human S1P1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used.
-
Cell Plating: Cells are seeded into microplates and incubated to allow for adherence.
-
Compound Addition: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate solution is added, and the resulting chemiluminescent or fluorescent signal, generated by the complementation of the enzyme fragments upon β-arrestin recruitment, is measured using a plate reader.
-
Data Analysis: The signal is plotted against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
S1P1 Receptor Internalization Assay (Flow Cytometry)
This assay measures the agonist-induced internalization of the S1P1 receptor from the cell surface.
-
Cell Line: A cell line expressing an epitope-tagged human S1P1 receptor is used.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C.
-
Antibody Staining: The cells are then stained with a fluorescently labeled antibody that specifically recognizes the extracellular epitope tag of the S1P1 receptor. Staining is performed on ice to prevent further internalization.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in the mean fluorescence intensity indicates receptor internalization.
-
Data Analysis: The percentage of receptor internalization is calculated relative to untreated control cells, and the data is plotted against the compound concentration to determine the EC50 for internalization.
Conclusion
Both this compound (as represented by its analog CYM-5442) and siponimod are potent modulators of the S1P1 receptor, leading to lymphocyte sequestration. Siponimod exhibits high affinity for both S1P1 and S1P5, while CYM-5442 is highly selective for S1P1. A key differentiator is the significant brain penetration of CYM-5442 observed in preclinical models, suggesting its potential for indications where CNS target engagement is critical. Siponimod also crosses the blood-brain barrier. The pharmacokinetic profiles differ substantially, with siponimod having a much longer half-life in humans compared to CYM-5442 in rats. This detailed comparison provides a foundation for researchers to evaluate the suitability of these compounds for their specific research and therapeutic development goals.
References
- 1. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood-brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic and Efficacy Comparison of S1P1 Receptor Modulators: CYM5181 and Ozanimod in the Context of Colitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators, CYM5181 and ozanimod (B609803), with a focus on their potential and established efficacy in the context of colitis. While ozanimod has undergone extensive clinical development and is approved for the treatment of ulcerative colitis, this compound is a research compound with demonstrated S1P1 agonist activity. This document aims to present the available data to inform preclinical research and drug development efforts in inflammatory bowel disease (IBD).
Introduction to S1P1 Receptor Modulation in Colitis
The trafficking of lymphocytes from lymphoid organs to the intestinal mucosa is a key driver of the chronic inflammation characteristic of ulcerative colitis. Sphingosine-1-phosphate (S1P) plays a crucial role in this process by binding to the S1P1 receptor on lymphocytes, which enables their egress from lymph nodes.[1][2] S1P1 receptor modulators act as functional antagonists by inducing the internalization and degradation of the S1P1 receptor, thereby trapping lymphocytes in the lymph nodes and preventing their migration to the gut.[1][2] This mechanism of action has been clinically validated with the approval of ozanimod for the treatment of moderately to severely active ulcerative colitis.[3]
Comparative Profile of this compound and Ozanimod
Due to the absence of direct head-to-head preclinical or clinical studies, this comparison is based on the individual data available for each compound. Ozanimod serves as the clinical benchmark, while the profile of this compound is based on available preclinical data in other inflammatory models.
| Feature | This compound (CYM-5442) | Ozanimod |
| Receptor Selectivity | Selective S1P1 agonist.[4] | Selective modulator of S1P1 and S1P5. |
| Mechanism of Action | Induces S1P1-dependent lymphopenia in vivo.[4] | Sequesters lymphocytes in lymphoid organs, reducing their migration to inflamed tissues.[1][2] |
| Preclinical Data in Colitis | No published data available. | Favorable activity demonstrated in preclinical colitis models (data not detailed in provided clinical reviews). |
| Other Preclinical In Vivo Data | Reduces macrophage recruitment in a murine model of acute graft-versus-host disease (aGVHD).[4] | - |
| Clinical Efficacy in Ulcerative Colitis | Not clinically evaluated. | Proven efficacy in Phase 2 (TOUCHSTONE) and Phase 3 (True North) clinical trials for moderately to severely active ulcerative colitis. |
Quantitative Data Summary
Ozanimod: Clinical Efficacy in Ulcerative Colitis (True North Study)
| Outcome (Week 10 Induction) | Ozanimod (n=429) | Placebo (n=216) |
| Clinical Remission | 18.4% | 6.0% |
| Clinical Response | 47.8% | 25.9% |
| Endoscopic Improvement | 27.3% | 11.6% |
| Mucosal Healing | 12.6% | 3.7% |
| *p < 0.001 vs Placebo |
This compound: Preclinical Efficacy in aGVHD Model
| Outcome (Day 4 post BMT) | Control | This compound |
| Macrophage Percentage in Liver | Significantly higher | Significantly reduced |
| Macrophage Percentage in Lung | Significantly higher | Significantly reduced |
| Serum CCL2 Levels | Elevated | Decreased |
| Serum CCL7 Levels | Elevated | Decreased |
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling and Lymphocyte Trafficking
Caption: S1P1 receptor modulation of lymphocyte trafficking.
Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for a DSS-induced colitis preclinical model.
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model (General Protocol)
A widely used and reproducible model for inducing colitis in mice that mimics aspects of human ulcerative colitis.
1. Animals: 8-12 week old C57BL/6 mice are commonly used due to their susceptibility to DSS.
2. Acclimatization: Animals are acclimatized for at least one week prior to the start of the experiment with free access to food and water.
3. Induction of Colitis:
- Acute colitis is induced by administering 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.
- Baseline body weight, stool consistency, and the presence of blood in the feces are recorded before DSS administration.
4. Treatment:
- Mice are randomized into treatment groups (e.g., vehicle control, ozanimod, this compound).
- The test compounds are typically administered daily via oral gavage, starting concurrently with or prior to DSS administration.
5. Monitoring and Scoring:
- Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding. A composite DAI score is calculated based on these parameters.
- DAI Scoring System (Example):
- Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
- Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
- Rectal Bleeding: 0 (none), 2 (occult blood), 4 (gross bleeding)
6. Endpoint Analysis:
- At the end of the study (typically day 7-10), mice are euthanized.
- The entire colon is excised, and its length and weight are measured.
- Distal colon segments are collected for histological analysis (H&E staining), myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and cytokine analysis (e.g., via ELISA or qPCR).
- Histological Scoring: Sections are scored for severity of inflammation, crypt damage, and epithelial ulceration.
Conclusion
Ozanimod is a well-characterized S1P1/S1P5 modulator with proven clinical efficacy and safety for the treatment of ulcerative colitis. Its mechanism of action, centered on the sequestration of lymphocytes, is well-established.[1] this compound is a selective S1P1 agonist that has demonstrated in vivo activity consistent with this mechanism, specifically by inducing lymphopenia and affecting macrophage recruitment in a non-colitis inflammatory model.[4]
While direct comparative data for this compound in colitis models is currently lacking, its demonstrated S1P1-mediated immunomodulatory effects suggest it is a valuable tool for preclinical research into the role of selective S1P1 agonism in IBD and other inflammatory conditions. Further studies are warranted to evaluate the efficacy of this compound in established preclinical models of colitis to determine its potential as a therapeutic candidate. This guide serves to contextualize the current knowledge of these two compounds to aid researchers in designing future studies.
References
- 1. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocytogen.com [biocytogen.com]
Navigating the Therapeutic Window of S1P1 Receptor Agonists: A Comparative Guide to CYM5181 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the sphingosine-1-phosphate receptor 1 (S1P1) agonist CYM5181 and its clinically approved alternatives—Fingolimod, Siponimod, and Ozanimod. The focus is on validating the therapeutic window, a critical aspect of drug development that balances efficacy with safety.
While specific preclinical data on the therapeutic window of this compound is limited, this guide utilizes available data for its structurally related and more extensively studied analog, CYM-5442, as a surrogate. This is juxtaposed with the established profiles of FDA-approved S1P1 modulators, offering a valuable reference for ongoing and future research in this therapeutic class.
Comparative Efficacy and Safety Profile
The therapeutic window of a drug is the range of doses that produces therapeutic effects without causing significant toxicity. For S1P1 receptor agonists, a key efficacy marker is the induction of lymphopenia—the reduction of circulating lymphocytes—which is central to their mechanism of action in autoimmune diseases like multiple sclerosis (MS). Toxicity, on the other hand, can manifest as various adverse effects, with cardiac effects being a notable concern for this class of drugs.
The following tables summarize the available preclinical efficacy data for CYM-5442 and the clinical efficacy and safety considerations for the approved alternatives.
Table 1: Preclinical Efficacy of CYM-5442 in Mice
| Parameter | CYM-5442 |
| Mechanism of Action | Selective S1P1 Receptor Agonist |
| Animal Model | Mice |
| Efficacy Endpoint | Induction of Lymphopenia |
| Effective Serum Conc. | ~50 nM |
| Dose-Dependent Effect | Demonstrated |
| Route of Administration | Intraperitoneal (i.p.) |
Source: Data compiled from preclinical studies.
Table 2: Clinical Profile of FDA-Approved S1P1 Receptor Modulators for Multiple Sclerosis
| Parameter | Fingolimod (Gilenya®) | Siponimod (Mayzent®) | Ozanimod (Zeposia®) |
| Approved Indication | Relapsing forms of MS | Active secondary progressive MS | Relapsing forms of MS |
| Standard Daily Dose | 0.5 mg | 2 mg (for most genotypes) | 0.92 mg |
| Dose Titration | Not typically required | Yes (5-day titration) | Yes (7-day titration) |
| Key Efficacy Outcome | Reduction in annualized relapse rate | Reduced risk of disability progression | Reduction in annualized relapse rate |
| Common Adverse Effects | Headache, liver enzyme elevation, diarrhea, cough, influenza, sinusitis, back pain, abdominal pain, and pain in extremity.[1] | Headache, hypertension, liver function test abnormalities.[2] | Upper respiratory infection, headache, hypertension, liver function test abnormalities, orthostatic hypotension.[3][4] |
| Serious Adverse Effects | Bradyarrhythmia, infections, macular edema, posterior reversible encephalopathy syndrome, respiratory effects, liver injury, increased blood pressure, fetal risk, and cutaneous malignancies.[1] | Infections, macular edema, bradyarrhythmia and atrioventricular conduction delays, respiratory effects, liver injury, cutaneous malignancies, increased blood pressure, fetal risk, and posterior reversible encephalopathy syndrome.[2] | Infections, bradyarrhythmia and atrioventricular conduction delays, liver injury, fetal risk, increased blood pressure, respiratory effects, macular edema, posterior reversible encephalopathy syndrome, and cutaneous malignancies.[3][4] |
Source: Information compiled from FDA prescribing information and clinical trial data.[1][2][3][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate these compounds, the following diagrams illustrate the S1P1 receptor signaling pathway and a general workflow for evaluating the therapeutic window of S1P1 agonists.
Caption: S1P1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Window Validation.
Experimental Protocols
The validation of the therapeutic window for S1P1 receptor agonists involves a series of preclinical studies to determine both efficacy and toxicity. Below are generalized protocols for key experiments.
In Vivo Efficacy Assessment in Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for multiple sclerosis.
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6 or SJL) by immunization with myelin-derived peptides, such as MOG35-55 or PLP139-151, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to enhance the autoimmune response.
-
Dosing Regimen: Once clinical signs of EAE appear (e.g., tail limpness, limb paralysis), animals are randomly assigned to treatment groups. The test compound (e.g., this compound) and comparators are administered daily at various dose levels via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group is also included.
-
Efficacy Readouts:
-
Clinical Scoring: Animals are monitored daily and scored for disease severity based on a standardized scale (e.g., 0 = no disease, 5 = moribund).
-
Lymphocyte Counts: Blood samples are collected at specified time points to quantify the number of circulating lymphocytes using flow cytometry. A dose-dependent reduction in lymphocytes is a key indicator of S1P1 receptor engagement.
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
-
Data Analysis: The mean clinical scores, changes in lymphocyte counts, and histological scores are compared between treatment groups and the vehicle control to determine the effective dose (ED50).
In Vivo Acute Toxicity Assessment
Acute toxicity studies are performed to determine the potential for adverse effects after a single high dose of the compound.
-
Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used.
-
Dose Administration: The test compound is administered as a single dose via the intended clinical route (if known) or a route that ensures systemic exposure (e.g., oral gavage or intravenous injection). A range of doses is tested across different groups of animals.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, appearance, body weight, and for mortality.
-
Endpoint Determination: The primary endpoint is mortality. The dose that is lethal to 50% of the animals (LD50) is calculated using statistical methods. Other signs of toxicity are also recorded to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to look for any abnormalities in organs and tissues.
Conclusion
The validation of the therapeutic window is a cornerstone of drug development. For this compound, comprehensive preclinical studies, including dose-ranging efficacy studies in relevant disease models and thorough toxicity assessments, are essential to establish its potential as a safe and effective therapeutic agent. The comparative data from clinically successful S1P1 modulators like Fingolimod, Siponimod, and Ozanimod provide a valuable benchmark for these investigations. The careful dose-titration strategies employed for the approved drugs underscore the importance of mitigating on-target adverse effects to widen the therapeutic window and improve patient outcomes. Future research on this compound and other novel S1P1 agonists should aim to generate robust preclinical data packages that clearly define their therapeutic index and inform the design of safe and effective clinical trials.
References
- 1. PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Effects of CYM5181: A Comparative Guide Using Knockout Models and Pharmacological Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CYM5181 and its more potent analog, CYM-5442, with other sphingosine-1-phosphate receptor 1 (S1P1) agonists. It focuses on the use of knockout models and pharmacological data to confirm the in vivo effects of these compounds, particularly their role in inducing lymphopenia.
Executive Summary
Comparison of In Vivo Efficacy of S1P1 Agonists
The hallmark in vivo effect of S1P1 agonists is the induction of lymphopenia. The following table summarizes the quantitative data on the lymphopenic effects of CYM-5442 and other notable S1P1 agonists in mice.
| Compound | Dose and Administration | Time Point | Reduction in B-Lymphocytes | Reduction in T-Lymphocytes (CD4+ & CD8+) | Reference |
| CYM-5442 | 10 mg/kg (i.p.) | 5 hours | ~63% | ~83-84% | [1] |
| FTY720 (Fingolimod) | 0.5 mg/kg (oral gavage) | 24 hours | Not specified | Significant decrease | [2] |
| SEW2871 | Not specified | Not specified | Induces lymphopenia | Induces lymphopenia | [1] |
The Decisive Role of S1P1 Knockout Models
While direct experimental data for this compound/CYM-5442 in S1P1 knockout mice is lacking, the foundational role of the S1P1 receptor in lymphocyte trafficking has been unequivocally established using such models. S1P1 knockout mice are embryonically lethal due to defects in vascular maturation[3]. However, conditional knockout models, where S1P1 is deleted specifically in hematopoietic cells, have been instrumental. These studies have shown that lymphocytes lacking S1P1 are unable to egress from lymph nodes, resulting in profound lymphopenia. This genetically proven mechanism provides a solid framework for interpreting the action of S1P1 agonists.
Pharmacological evidence strongly corroborates the S1P1-dependency of CYM-5442. The lymphopenia induced by CYM-5442 can be reversed by the administration of W146, a specific S1P1 antagonist[1]. This demonstrates that the in vivo effect of CYM-5442 is directly mediated through the S1P1 receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway that leads to lymphocyte sequestration and a typical experimental workflow for confirming the in vivo effects of an S1P1 agonist.
Caption: S1P1 signaling pathway in lymphocyte egress.
Caption: Experimental workflow for in vivo confirmation.
Experimental Protocols
1. Induction of Lymphopenia in Mice
-
Animals: C57BL/6 mice (wild-type). For knockout studies, conditional S1P1 knockout mice with hematopoietic-specific deletion would be used.
-
Compound Administration: CYM-5442 is dissolved in a suitable vehicle (e.g., 2% cyclodextrin). Administer a single intraperitoneal (i.p.) injection of CYM-5442 at a dose of 10 mg/kg. Control animals receive a vehicle-only injection.
-
Time Course: Blood samples are collected at baseline (pre-injection) and at various time points post-injection (e.g., 2, 5, 8, and 24 hours) to assess the kinetics of lymphopenia. A 5-hour time point is often used for peak effect assessment[1].
2. Quantification of Peripheral Blood Lymphocytes
-
Blood Collection: Peripheral blood is collected from the tail vein or via cardiac puncture at the experimental endpoint. Blood is collected into EDTA-coated tubes to prevent coagulation.
-
Automated Cell Counting: A small aliquot of whole blood is analyzed using an automated hematology analyzer to determine the total white blood cell (WBC) count and the lymphocyte percentage.
-
Flow Cytometry:
-
An aliquot of whole blood is incubated with red blood cell lysis buffer.
-
The remaining leukocytes are washed and stained with a cocktail of fluorescently-labeled antibodies to identify specific lymphocyte populations. A typical panel would include antibodies against CD45 (pan-leukocyte marker), B220 (B-lymphocytes), CD3 (T-lymphocytes), CD4 (helper T-cells), and CD8 (cytotoxic T-cells).
-
Samples are acquired on a flow cytometer, and the data is analyzed using appropriate software to quantify the absolute numbers and percentages of different lymphocyte subsets.
-
Conclusion
The selective S1P1 agonist this compound and its analog CYM-5442 are potent inducers of lymphopenia in vivo. Although direct evidence from S1P1 knockout mice treated with this compound/CYM-5442 is not currently available, the reversal of its lymphopenic effects by a specific S1P1 antagonist provides strong pharmacological proof of its mechanism of action. Furthermore, extensive research on other S1P1 agonists in S1P1 knockout models has firmly established the essential role of this receptor in lymphocyte egress. Therefore, it can be concluded with a high degree of confidence that the in vivo lymphopenic effects of this compound are mediated through the S1P1 receptor. Future studies utilizing conditional S1P1 knockout mice would provide the definitive genetic confirmation of this mechanism for this compound and CYM-5442.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-surface residence of sphingosine 1-phosphate receptor 1 on lymphocytes determines lymphocyte egress kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. niddk.nih.gov [niddk.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemical Waste
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. While specific disposal procedures are contingent on the chemical's unique properties and associated hazards, a universal framework guides the safe management of chemical waste.
Without a specific Safety Data Sheet (SDS) for CYM5181, providing definitive disposal instructions is not possible. The information presented herein is a general guide based on established principles of laboratory safety. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of any chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to consult the compound's SDS. This document provides essential information regarding personal protective equipment (PPE), handling, and storage.
General Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1][2] |
| Hand Protection | Chemically resistant gloves appropriate for the specific substance should be used.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or volatile substances, or if engineering controls are insufficient.[1][2] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[2] |
Step-by-Step Chemical Waste Disposal Protocol
The following is a generalized, step-by-step plan for the disposal of chemical waste. This procedure should be adapted based on the specific hazards of the substance and in accordance with institutional and local regulations.
-
Waste Identification and Segregation:
-
Properly identify and classify the chemical waste based on its properties (e.g., flammable, corrosive, reactive, toxic).[3][4]
-
Segregate incompatible waste streams to prevent dangerous reactions.[3][4] For instance, acids should be collected separately from bases, and oxidizers from organic solvents.[4]
-
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Treatment and Neutralization (if applicable and permissible):
-
Some chemical waste may be neutralized or treated in the lab to render it less hazardous. This should only be performed by trained personnel following a validated and approved procedure. For example, some uronium-type coupling reagents can be hydrolyzed to less hazardous byproducts.[2]
-
Never dispose of untreated chemical waste down the drain unless explicitly permitted by your institution's EHS and local wastewater authorities.[2][3]
-
-
Disposal Request and Pickup:
Disposal of Empty Chemical Containers
Empty containers that held hazardous chemicals must also be disposed of properly.
-
Triple-Rinsing: Thoroughly rinse the empty container with a suitable solvent three times.[3]
-
Rinsate Collection: The first rinse should be collected as hazardous waste.[2][3] Subsequent rinses may be disposed of as regular chemical waste, pending institutional guidelines.[2]
-
Container Disposal: After triple-rinsing and air drying, deface the label and dispose of the container in accordance with your institution's policies for solid waste.[2][3]
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart illustrating the key decision points and steps for the proper disposal of chemical waste in a laboratory setting.
References
Essential Safety and Handling Guidance for CYM5181
Disclaimer: A specific Safety Data Sheet (SDS) for CYM5181 (CAS No. 695155-81-8; IUPAC Name: 4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine) could not be located despite a thorough search of available resources. The following guidance is based on the general hazards associated with its chemical structure, which includes pyridine (B92270) and oxadiazole moieties, and information from SDSs of structurally similar compounds. This information is intended to provide a starting point for risk assessment and should not be considered a substitute for a compound-specific SDS. Researchers are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Anticipated Hazards and Precautions
Based on the chemical functionalities present in this compound, researchers should anticipate the following potential hazards. These are general warnings and may not all be applicable to this compound.
-
Oral Toxicity: Harmful if swallowed.
-
Dermal and Inhalation Toxicity: May be harmful in contact with skin or if inhaled.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.
Given these potential hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for similar chemical compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield are essential to protect against splashes. |
| Skin Protection | A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are required. The thickness and material should be chosen based on a risk assessment. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood.
-
Avoid direct contact with the compound. Use appropriate tools (spatulas, forceps) for handling.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid creating dust or aerosols.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment that has come into contact with the compound.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
-
Workflow for Handling a Research Chemical with an Unavailable SDS
The following diagram outlines a logical workflow for safely managing a research chemical when a specific Safety Data Sheet is not available.
Caption: Logical workflow for handling a research chemical when a specific SDS is unavailable.
Crucial Final Recommendation: The information provided here is a general guide. It is essential to conduct a thorough, compound-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before commencing any work with this compound. Your EHS department can provide invaluable expertise in assessing the risks of unknown compounds and establishing safe handling and disposal procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
